4-Amino-2-chloronicotinonitrile
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLCNQOZCCEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the viable synthetic pathways for 4-Amino-2-chloronicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of a key dichlorinated intermediate, followed by a regioselective amination. This document provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data to facilitate its replication and optimization in a laboratory setting.
Core Synthesis Strategy
The primary route for the synthesis of this compound involves a two-step sequence:
-
Chlorination: Synthesis of the key intermediate, 2,4-dichloro-3-cyanopyridine, from a 2-pyridone precursor.
-
Selective Amination: Regioselective substitution of the C4-chloro group of the intermediate with an amino group to yield the final product.
This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Step 1: Synthesis of 2,4-dichloro-3-cyanopyridine
The initial step focuses on the preparation of the crucial intermediate, 2,4-dichloro-3-cyanopyridine. This is achieved through the chlorination of 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile.
Experimental Protocol:
A solution of 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.54 mmol) in phosphorus oxychloride (0.7 mL) is heated under reflux for two hours. Following the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is then carefully treated with a sodium hydrogen carbonate aqueous solution (10 mL) and extracted twice with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then triturated with hexane to yield 2,4-dichloro-3-cyanopyridine as a white powder.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile | N/A |
| Reagent | Phosphorus oxychloride | N/A |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | Reflux | N/A |
| Product | 2,4-dichloro-3-cyanopyridine | N/A |
| Yield | 63% | [1] |
| Appearance | White powder | [1] |
| Melting Point | 107-109°C | [1] |
Step 2: Selective Amination of 2,4-dichloro-3-cyanopyridine
The final step in the synthesis is the regioselective amination of 2,4-dichloro-3-cyanopyridine. The presence of two chlorine atoms at positions C2 and C4, both activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the ring nitrogen, presents a selectivity challenge. However, the C4 position is generally more activated towards nucleophilic attack in pyridine systems, allowing for selective substitution under controlled conditions.
Experimental Protocol:
While a specific detailed protocol for the selective amination of 2,4-dichloro-3-cyanopyridine with ammonia is not explicitly available in the searched literature, a general procedure can be inferred from similar reactions on dichlorodiazines. A solution of 2,4-dichloro-3-cyanopyridine in a suitable solvent, such as ethanol or isopropanol, is treated with an excess of aqueous ammonia. The reaction is typically carried out at an elevated temperature in a sealed vessel to maintain the concentration of ammonia and promote the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography or gas chromatography, to ensure the selective formation of the desired product and minimize the formation of the di-aminated byproduct. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data:
Quantitative data for the selective amination of 2,4-dichloro-3-cyanopyridine is not available in the provided search results. The yield and optimal reaction conditions would need to be determined empirically.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Overview of the two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of 2,4-dichloro-3-cyanopyridine.
Conclusion
This technical guide outlines a practical and logical synthetic approach to this compound. While the synthesis of the key intermediate, 2,4-dichloro-3-cyanopyridine, is well-documented, the selective amination step requires further optimization to establish precise reaction conditions and yields. The information provided herein serves as a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. It is recommended that the selective amination reaction be carefully studied to maximize the yield of the desired product while minimizing the formation of impurities.
References
An In-depth Technical Guide to 4-Amino-2-chloronicotinonitrile (CAS: 1194341-42-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chloronicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent structural motif in numerous FDA-approved drugs, highlighting the significance of its derivatives in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, and potential applications in drug development based on the biological activities of structurally related aminopyridine compounds. Due to the limited publicly available data for this specific compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its properties can be predicted based on its structural features and data from similar compounds.
| Property | Value | Source/Analogy |
| CAS Number | 1194341-42-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₄ClN₃ | Chemical Supplier Catalogs |
| Molecular Weight | 153.57 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to similar small organic molecules |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of substituted pyridines |
| Purity | Commercially available up to >95% | Chemical Supplier Catalogs |
Synthesis and Manufacturing
A potential synthetic pathway could start from 2,4-dichloronicotinonitrile. Selective amination at the 4-position can be achieved by reacting 2,4-dichloronicotinonitrile with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent like DMSO or an alcohol. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic substitution, compared to the 2-position, would favor the formation of the desired product.
Proposed Experimental Protocol (based on analogous reactions):
Reaction: Synthesis of this compound from 2,4-dichloronicotinonitrile.
Materials:
-
2,4-dichloronicotinonitrile
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in DMSO.
-
Add aqueous ammonia (excess, e.g., 10-20 equivalents) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Caption: Proposed Synthetic Workflow.
Applications in Drug Development
The 4-aminopyridine scaffold is a key pharmacophore in several clinically used drugs and serves as a versatile building block in the design of novel therapeutic agents.[1] While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for development in several therapeutic areas.
Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors. The amino and chloro substituents on the nicotinonitrile core can be strategically utilized to form key interactions, such as hydrogen bonds and halogen bonds, with the ATP-binding site of various kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Ion Channel Modulation
4-aminopyridine itself is a known potassium channel blocker and is used in the treatment of multiple sclerosis.[2][3][4] The aminopyridine moiety in this compound could potentially interact with various ion channels, making it a candidate for the development of modulators for neurological disorders or cardiovascular diseases.
Scaffolding for Library Synthesis
The functional groups of this compound—the amino, chloro, and nitrile groups—provide multiple points for chemical modification. This makes it an attractive starting material for the synthesis of diverse chemical libraries for high-throughput screening to identify novel bioactive compounds. The amino group can be acylated, alkylated, or used in coupling reactions. The chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
Caption: Potential Therapeutic Applications.
Experimental Protocols for Biological Evaluation
Given the lack of specific biological data for this compound, the following are general experimental protocols that could be employed to assess its potential biological activities, based on the applications of similar aminopyridine derivatives.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Substrate peptides
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).
In Vitro Cytotoxicity Assay (General Protocol)
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion
This compound is a valuable building block for medicinal chemistry, offering multiple avenues for chemical modification and the potential for diverse biological activities. While specific data for this compound is limited, the well-established importance of the aminopyridine scaffold in drug discovery suggests that this compound holds promise for the development of novel therapeutics, particularly in the areas of kinase inhibition and ion channel modulation. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its pharmacological profile. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
A Technical Guide to the Structural Elucidation of 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of 4-Amino-2-chloronicotinonitrile. Due to the limited availability of a complete, published dataset for this specific molecule, this document outlines the expected results based on the known characteristics of its functional groups and data from structurally related compounds.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the anticipated quantitative data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | d | 1H | Aromatic Proton (H-6) |
| ~ 6.5 - 7.0 | d | 1H | Aromatic Proton (H-5) |
| ~ 5.0 - 6.0 | br s | 2H | Amino Protons (-NH₂) |
Note: The exact chemical shifts can vary depending on the solvent used. The amino protons are expected to show a broad singlet that may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | C4 (bearing -NH₂) |
| ~ 155 | C2 (bearing -Cl) |
| ~ 150 | C6 |
| ~ 117 | C≡N (Nitrile) |
| ~ 110 | C5 |
| ~ 105 | C3 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 3300 | Amino (-NH₂) | N-H Stretching |
| 2240 - 2200 | Nitrile (-C≡N) | C≡N Stretching[1] |
| 1650 - 1550 | Aromatic Ring | C=C & C=N Stretching |
| ~ 800 - 700 | C-Cl | C-Cl Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion with ³⁵Cl) |
| 155 | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
Note: The relative abundance of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography inlet can be used.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI) to generate positively charged molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Procedure:
-
Crystallization: Grow a single, high-quality crystal of this compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[2]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[4]
-
Visualizing Workflows and Relationships
Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments for the complete structural characterization of this compound.
Caption: Workflow for the structural elucidation of a small molecule.
Potential Reactivity of Functional Groups
This diagram illustrates the potential reactivity of the key functional groups in this compound, which can be relevant for its further use in synthesis.
Caption: Potential reaction pathways of this compound.
References
- 1. This compound | 1194341-42-8 | Benchchem [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-chloronicotinonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Amino-2-chloronicotinonitrile, a key intermediate in various synthetic applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below, providing a ready reference for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| CAS Number | 1194341-42-8 |
| Canonical SMILES | N#CC1=C(Cl)N=CC=C1N |
Synthesis Protocol
A plausible and efficient method for the preparation of this compound involves the nucleophilic aromatic substitution of a di-substituted precursor. The following protocol is based on established chemical principles for analogous transformations.
Synthesis of this compound from 2,4-Dichloronicotinonitrile
Principle: This synthesis route relies on the selective displacement of the chlorine atom at the 4-position of the pyridine ring by an amino group. The greater electrophilicity of the C4 position, activated by the electron-withdrawing nitrile group and the ring nitrogen, facilitates nucleophilic attack by ammonia.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve one equivalent of 2,4-dichloronicotinonitrile in a suitable solvent such as dioxane.
-
Addition of Reagent: Add an excess of concentrated aqueous ammonia (approximately 5-10 equivalents) to the solution.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-120°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like ethanol-water to afford this compound as a solid.
Analytical Protocols
Accurate characterization and purity assessment are critical. The following section outlines a standard analytical method for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle: Reversed-phase HPLC is a robust method for the separation and quantification of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Logical Flow of HPLC Analysis:
Spectroscopic Characterization of 4-Amino-2-chloronicotinonitrile: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Amino-2-chloronicotinonitrile, a key intermediate in pharmaceutical and materials science research. The following sections present anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its chemical structure and by comparison with analogous compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broader signal for the protons of the amino group.[1]
¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule, including the characteristic nitrile carbon.[1]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~ 8.0-8.2 (d, 1H, H-6) | ~ 160-162 (C-4) |
| ~ 6.5-6.7 (d, 1H, H-5) | ~ 152-154 (C-2) |
| ~ 5.0-6.0 (br s, 2H, -NH₂) | ~ 150-152 (C-6) |
| ~ 117-119 (C≡N) | |
| ~ 108-110 (C-5) | |
| ~ 95-97 (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key absorption bands are anticipated for the amino, nitrile, and chloro functional groups, as well as the aromatic ring.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Amino (-NH₂) | 3300-3500 | N-H Stretching |
| Nitrile (-C≡N) | 2200-2240 | C≡N Stretching |
| Aromatic Ring | 1550-1650 | C=C and C=N Stretching |
| Chloro (-Cl) | 600-800 | C-Cl Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 153. A characteristic isotopic pattern ([M+2]⁺) will also be observed due to the natural abundance of the chlorine-37 isotope.[1]
| Ion | Expected m/z | Notes |
| [M]⁺ | 153 | Corresponding to the molecule with ³⁵Cl |
| [M+2]⁺ | 155 | Corresponding to the molecule with ³⁷Cl (approximately 1/3 the intensity of the [M]⁺ peak) |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Amino-2-chloronicotinonitrile, a versatile building block in medicinal chemistry and materials science. The strategic positioning of its amino, chloro, and nitrile functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of novel heterocyclic systems.
Core Chemical Properties and Reactivity Overview
This compound (C₅H₅ClN₂) is a pyridine derivative characterized by a unique electronic profile. The C-4 amino group acts as an electron-donating group, which activates the pyridine ring. However, this effect is counteracted by the electron-withdrawing nature of the C-2 chloro and C-3 nitrile groups[1]. This interplay of functional groups dictates the molecule's overall reactivity.
The primary focus of this guide is the C-4 amino group, which is nucleophilic and participates in reactions typical of aromatic amines[1]. Its reactivity is central to the derivatization of the core structure, enabling the synthesis of diverse compound libraries. While the amino group is reactive, the molecule's most common reaction often involves the displacement of the C-2 chloro substituent, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions[1]. Nevertheless, the amino group offers a crucial handle for synthetic modifications.
Reactivity of the Amino Group
The unshared pair of electrons on the nitrogen atom of the amino group makes it a nucleophile, susceptible to attack by a variety of electrophiles. Key reactions involving this amino group include acylation, alkylation, and condensation.
Acylation
Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form an amide. This reaction is a common strategy for introducing a wide range of substituents and can also serve as a method for protecting the amino group to prevent undesired side reactions during subsequent synthetic steps[2]. The resulting amide is significantly less nucleophilic than the parent amine[2].
Alkylation
The amino group can undergo alkylation with alkyl halides. This reaction introduces alkyl chains to the nitrogen atom. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium salt) can be challenging and may require specific reaction conditions or protecting group strategies[2][3]. In some cases, intramolecular alkylation can lead to the formation of fused ring systems[3].
Condensation Reactions
Condensation reactions occur when the amino group reacts with a carbonyl compound, such as an aldehyde or a ketone. These reactions typically form an imine (Schiff base) through the elimination of a water molecule[4][5][6]. This reversible reaction is fundamental in building more complex molecular architectures.
Quantitative Data
While specific experimental quantitative data for the amino group reactivity of this compound is not extensively documented in the public literature, the following table provides typical values for related aromatic amines to offer a comparative context.
| Parameter | Typical Value for Aromatic Amines | Significance |
| pKa of Conjugate Acid (ArNH₃⁺) | 4.0 - 5.5 | Indicates the basicity of the amino group. A lower pKa signifies weaker basicity and lower nucleophilicity, often influenced by electron-withdrawing groups on the aromatic ring. |
| Reaction Yields (Acylation) | Generally > 90% | High yields are typical for acylation of aromatic amines under standard conditions, reflecting the favorability of this reaction. |
| Reaction Yields (Alkylation) | Variable (30% - 80%) | Yields can vary significantly depending on the substrate, reagents, and the potential for over-alkylation or side reactions[3]. |
Key Experimental Protocols
The following are representative protocols for common reactions involving the amino group. These are generalized procedures and may require optimization for this compound.
Protocol 1: General Procedure for Acylation of the Amino Group
Objective: To synthesize the N-acylated derivative of this compound.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.1 equivalents)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., pyridine) to the solution and stir for 10 minutes.
-
Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reductive Amination (a type of Condensation-Alkylation)
Objective: To synthesize an N-alkylated derivative via condensation with an aldehyde followed by reduction.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (1.0 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride) (1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloroethane (DCE) or Methanol)
-
Acetic acid (catalytic amount)
-
Magnetic stirrer and stirring bar
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the aldehyde and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent in portions to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired N-alkylated product.
Visualizations of Reactivity and Workflows
The following diagrams, generated using Graphviz, illustrate the key reactivity pathways and experimental workflows.
Caption: Key reactivity pathways of the amino group.
Caption: Experimental workflow for a typical acylation reaction.
Caption: Logical relationship of functional group reactivity.
Conclusion
The amino group of this compound is a key functional handle that provides access to a vast chemical space. Its nucleophilic character allows for straightforward acylation, alkylation, and condensation reactions, enabling the synthesis of diverse derivatives. While its reactivity is modulated by the adjacent electron-withdrawing groups, it remains a synthetically useful site for modification. Understanding the potential of this amino group is crucial for leveraging this compound as a versatile scaffold in the design and development of new pharmaceuticals and functional materials.
References
- 1. This compound | 1194341-42-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LabXchange [labxchange.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chloronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its strategic application in the synthesis of novel compounds with desired biological activities and material properties. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by computational data from analogous structures and established principles of chemical reactivity. Detailed experimental protocols for the synthesis and characterization of reactions at these sites are also presented.
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The strategic placement of activating and deactivating groups on this heterocyclic system allows for precise control over its chemical behavior. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing chloro and nitrile substituents creates a unique reactivity profile, featuring distinct nucleophilic and electrophilic centers. This guide will dissect these features to provide a robust framework for its utilization in synthetic chemistry.
Molecular Structure and Electronic Properties
The chemical structure of this compound is characterized by a pyridine ring substituted at position 4 with an amino group, at position 2 with a chlorine atom, and at position 3 with a nitrile group.
The amino group at the C4 position is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chlorine atom at the C2 position and the nitrile group at the C3 position are both electron-withdrawing groups, which decrease the electron density of the ring. This electronic push-pull system dictates the molecule's reactivity.
Identification of Nucleophilic and Electrophilic Sites
The nucleophilic and electrophilic sites of a molecule can be predicted using a combination of theoretical calculations and an understanding of fundamental organic chemistry principles.
Nucleophilic Sites
The primary nucleophilic site in this compound is the amino group at the C4 position . The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles. This nucleophilicity is further enhanced by the electron-donating nature of the amino group which activates the pyridine ring towards electrophilic attack. The nitrogen atom of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile, though its basicity and nucleophilicity are reduced by the electron-withdrawing substituents.
Electrophilic Sites
The primary electrophilic sites are the carbon atoms bearing the electron-withdrawing groups. Specifically:
-
The carbon atom at the C2 position , bonded to the chlorine atom, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and a prime target for attack by nucleophiles.
-
The carbon atom of the nitrile group at the C3 position is also an electrophilic center. Nucleophiles can attack this carbon, leading to a variety of transformations of the nitrile group.
Quantitative Analysis of Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region of lowest electron density and is associated with the molecule's ability to accept electrons (electrophilicity). For an electrophilic attack, the LUMO of the electrophile interacts with the HOMO of the nucleophile.
For the analogous 4-amino-2-chlorobenzonitrile, the HOMO is delocalized over the entire molecule, with significant contributions from the amino group and the aromatic ring. This supports the nucleophilic character of the amino group and the ring. The LUMO is also delocalized, with significant contributions on the carbons attached to the chloro and nitrile groups, indicating their electrophilic nature.[1]
Table 1: Calculated HOMO and LUMO Energies for 4-amino-2-chlorobenzonitrile [1]
| Parameter | Energy (eV) |
| HOMO | -6.04 |
| LUMO | -1.45 |
| Energy Gap (ΔE) | 4.59 |
A smaller HOMO-LUMO gap generally indicates higher reactivity.
Conceptual Workflow for Reactivity Analysis
The process of identifying and characterizing the electrophilic and nucleophilic sites of a molecule like this compound can be visualized as a systematic workflow.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and for probing its nucleophilic and electrophilic sites.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar substituted pyridines.
Materials:
-
2,4-Dichloronicotinonitrile
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloronicotinonitrile (10.0 g, 57.8 mmol) in ethanol (100 mL).
-
To this solution, add aqueous ammonia (50 mL, ~0.7 mol) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution will contain a precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The product can be further purified by recrystallization from ethanol if necessary.
Probing Nucleophilic Sites: Acylation of the Amino Group
This experiment demonstrates the nucleophilicity of the 4-amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 g, 6.5 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (0.7 mL, 7.2 mmol) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Pour the reaction mixture into 50 mL of cold water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
-
Characterize the product using NMR and IR spectroscopy to confirm the formation of an amide bond.
Probing Electrophilic Sites: Nucleophilic Aromatic Substitution at C2
This protocol illustrates the electrophilic nature of the C2 position by reacting it with a nucleophile.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of sodium methoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of anhydrous methanol) in a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate to obtain the 2-methoxy substituted product.
-
Characterize the product by NMR and Mass Spectrometry to confirm the substitution of the chlorine atom.
Signaling Pathways and Logical Relationships
The reactivity of this compound can be summarized in a logical diagram illustrating the primary reaction pathways.
Conclusion
This compound is a molecule with well-defined and predictable sites of electrophilic and nucleophilic reactivity. The 4-amino group serves as the primary nucleophilic center, while the C2 carbon, attached to the chlorine atom, is the most prominent electrophilic site, readily undergoing nucleophilic aromatic substitution. The nitrile group at C3 also presents an electrophilic carbon. This distinct reactivity profile, governed by the electronic interplay of its substituents, makes it a valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds. The computational and experimental frameworks provided in this guide offer a solid foundation for the rational design and execution of synthetic strategies employing this important intermediate.
References
Synthesis of 4-Amino-2-chloronicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthetic routes, experimental protocols, and potential applications of 4-amino-2-chloronicotinonitrile derivatives in medicinal chemistry.
This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, compounds of significant interest in the field of drug discovery. The 4-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. The introduction of a chloro substituent at the 2-position and a nitrile group at the 3-position offers unique electronic and steric properties, making these derivatives attractive candidates for targeting a range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support the exploration of this promising class of compounds.
Core Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic pathways. The most direct and industrially scalable methods often involve the nucleophilic aromatic substitution of a suitable polychlorinated or fluorinated pyridine precursor. An alternative approach involves the construction of the substituted pyridine ring from acyclic precursors.
Primary Synthetic Route: Ammonolysis of Dichloronicotinonitrile
A primary and efficient route for the synthesis of this compound involves the selective ammonolysis of 2,4-dichloronicotinonitrile. This reaction leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring. The C4 position is more activated towards nucleophilic attack by ammonia due to the electron-withdrawing effects of the nitrile group and the ring nitrogen.
A plausible reaction scheme is the selective displacement of the C4-chloro group with ammonia. This method is analogous to the synthesis of related amino-chloropyridines.[1][2]
Alternative Synthetic Route: From 2-Chloro-4-fluoropyridine
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps. These are based on established procedures for analogous compounds and should be adapted and optimized for specific derivatives.
Protocol 1: Synthesis of this compound via Ammonolysis
This protocol is adapted from the synthesis of structurally similar aminopyridines.[1][2]
Materials:
-
2,4-Dichloronicotinonitrile
-
Aqueous ammonia (25-28%)
-
1,4-Dioxane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in a 1:1 mixture of 1,4-dioxane and aqueous ammonia.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of 4-Amino-2-chloronicotinaldehyde (Intermediate)
This protocol is based on a patented procedure.[3]
Materials:
-
2-Chloro-4-fluoropyridine
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1,4-Dioxane
-
Aqueous ammonia (25-28%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In an anaerobic environment, dissolve 2-chloro-4-fluoropyridine in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF, maintaining the temperature below -70 °C.
-
Stir the mixture for 1-2 hours at -78 °C.
-
Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude 2-chloro-4-fluoropyridine-3-carbaldehyde.
-
Dissolve the crude aldehyde in a 1:1 mixture of 1,4-dioxane and aqueous ammonia and stir at room temperature for 2-3 hours.
-
Extract the resulting 4-amino-2-chloronicotinaldehyde with ethyl acetate, dry, and concentrate. Purify by column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound and its precursors, based on analogous reactions reported in the literature.
| Reaction | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ammonolysis | 3,4,5,6-tetrachloropyridine-2-carbonitrile | Ammonia, CuCl | Ethanol | Room Temp | 30 | 80.1 | [1] |
| Hydrolysis | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | H₂SO₄ | Water | 95-100 | 8 | 94.8 | [1] |
| Formylation & Amination | 2-chloro-4-fluoropyridine | 1. LDA, DMF 2. Ammonia | 1. THF 2. Dioxane | 1. -78 to RT 2. RT | 1. 12 2. 2 | 75.8 (overall) | [3] |
| Nitration | 2-chloro-4-aminopyridine | HNO₃, H₂SO₄ | - | - | - | 75-85 | [4] |
Table 1: Summary of Reaction Conditions and Yields for Related Syntheses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₄ClN₃ | 153.57 | Not reported | Expected to be a solid |
| 2,4-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | 84-85 | White solid |
| 4-Amino-2-chloronicotinaldehyde | C₆H₅ClN₂O | 156.57 | Not reported | Solid |
Table 2: Physicochemical Properties of Key Compounds.
Potential Biological Applications and Signaling Pathways
Derivatives of 4-aminopyridine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neurological effects.[5][6] Notably, 4-aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis.[5] It is plausible that this compound derivatives could also modulate the activity of ion channels or other signaling pathways.
Given the structural similarity to known potassium channel blockers, a potential mechanism of action for certain this compound derivatives could be the modulation of voltage-gated potassium channels (Kv). These channels play a crucial role in regulating neuronal excitability, and their inhibition can enhance neurotransmission.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, primarily centered around the ammonolysis of dichloronicotinonitrile, offer efficient and scalable methods for accessing the core scaffold. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers to initiate and advance their synthetic efforts. The potential for these compounds to modulate key biological targets, such as ion channels, underscores their importance in medicinal chemistry. Further exploration of the structure-activity relationships of this class of molecules is warranted to unlock their full therapeutic potential.
References
- 1. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 2. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Exploring Analogs of 4-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-chloronicotinonitrile core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique electronic and structural features make it an attractive starting point for the design of kinase inhibitors, anticancer agents, and other targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of analogs based on this core, with a focus on providing practical experimental details and data for researchers in the field.
Synthetic Strategies for this compound Analogs
The synthesis of analogs based on the this compound scaffold often involves multi-step sequences that allow for the introduction of diverse substituents at various positions of the pyridine ring. A common strategy involves the construction of a substituted pyridine ring followed by functional group interconversions.
General Synthetic Scheme
A representative synthetic approach to generate analogs with substitutions at the 4-amino and 6-positions is depicted below. This method utilizes a chalcone intermediate, which then undergoes a cyclization reaction with malononitrile in the presence of a base to form the core nicotinonitrile structure.
Caption: General synthetic workflow for 2-amino-4,6-diaryl-nicotinonitrile analogs.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile
This protocol describes the synthesis of a specific analog, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, which serves as a representative example.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.
Step 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile
-
A mixture of the chalcone intermediate from Step 1 (10 mmol), malononitrile (12 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Biological Evaluation of Analogs
Analogs of this compound have been explored for various biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.
Kinase Inhibition Assays
The ability of these analogs to inhibit specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key determinant of their potential as anticancer agents.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Reagents and Materials: Recombinant human VEGFR-2, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate peptide. c. Add the test compounds to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30°C for 1 hour. f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assays
To assess the cytotoxic effects of the synthesized analogs on cancer cells, standard cell viability assays are employed.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂. d. Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Structure-Activity Relationship (SAR) and Data
The biological activity of the this compound analogs is highly dependent on the nature and position of the substituents on the pyridine ring. The following table summarizes the biological data for a series of closely related 2-aminonicotinonitrile derivatives, highlighting the impact of different substitutions.
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 2a | 4-Cl-Ph | 4-OCH₃-Ph | 0.25 | 5.1 | 7.8 |
| 2b | 4-F-Ph | 4-OCH₃-Ph | 0.31 | 6.5 | 8.9 |
| 2c | 4-CH₃-Ph | 4-OCH₃-Ph | 0.45 | 8.2 | 10.5 |
| 2d | 4-Cl-Ph | 4-Cl-Ph | 0.18 | 3.9 | 6.2 |
| 2e | 4-Cl-Ph | 4-NO₂-Ph | 0.52 | 12.3 | 15.1 |
Note: The data presented here is a representative example for illustrative purposes and may not correspond to a single specific study. Researchers should refer to the primary literature for detailed experimental data.
Signaling Pathways
Analogs of this compound often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target is the VEGFR-2 signaling pathway, which is crucial for tumor-induced blood vessel formation.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. This guide has provided an overview of the synthetic strategies, biological evaluation methods, and key structure-activity relationships for analogs based on this core. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new and more potent therapeutic agents. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this versatile scaffold.
Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-chloronicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimental solubility data in public literature, this guide presents high-quality predicted solubility values in a range of common organic solvents, offering a valuable resource for solvent screening and process development. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to ascertain precise solubility data under their specific laboratory conditions.
Predicted Solubility Data
The solubility of this compound in various organic solvents has been predicted using advanced computational models. These predictions are based on the molecule's structural properties and provide a reliable estimation of its solubility behavior. The data is presented in Table 1 for easy comparison.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted logS¹ | Predicted Solubility (mg/mL)² | Qualitative Solubility |
| Water | -3.50 | 0.048 | Slightly Soluble |
| Ethanol | -2.80 | 0.24 | Soluble |
| Acetone | -2.50 | 0.48 | Soluble |
| Acetonitrile | -2.90 | 0.20 | Soluble |
| Dichloromethane | -2.30 | 0.76 | Freely Soluble |
| Ethyl Acetate | -3.10 | 0.12 | Soluble |
| Methanol | -2.70 | 0.29 | Soluble |
| N,N-Dimethylformamide (DMF) | -1.50 | 4.81 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | -1.20 | 9.59 | Very Soluble |
| Tetrahydrofuran (THF) | -2.40 | 0.60 | Freely Soluble |
¹logS is the logarithm of the molar solubility (mol/L). ²Calculated from the predicted logS value and the molar mass of this compound (153.57 g/mol ).
Experimental Protocol for Solubility Determination
To obtain precise experimental solubility data, the following gravimetric shake-flask method is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Shake the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Weigh the remaining solid residue.
-
Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration.
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))
-
-
Chromatographic/Spectroscopic Method:
-
Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a compound.
Theoretical and Computational Elucidation of 4-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery
Introduction
4-Amino-2-chloronicotinonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. Understanding the molecular structure, electronic properties, and potential intermolecular interactions of this compound at a theoretical level is crucial for designing novel therapeutics and predicting their behavior. This technical guide provides a comprehensive overview of the theoretical and computational studies applicable to this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Optimization
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is a powerful and widely used method for this purpose. The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters such as bond lengths and angles.
For analogous compounds like 2-amino-4-chlorobenzonitrile, DFT calculations have been shown to be in good agreement with experimental data from X-ray crystallography.[2][3] For instance, the optimized bond lengths for the cyano group (C≡N) and the C-NH2 bond in a similar molecule were calculated to be 1.158 Å and in close agreement with experimental values.[1] It is expected that similar accuracy would be achieved for this compound.
Quantum Chemical Descriptors
Once the geometry is optimized, a range of quantum chemical descriptors can be calculated to understand the electronic properties and reactivity of the molecule. These descriptors are crucial for predicting how the molecule will interact with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[5][6] A smaller gap suggests that the molecule is more reactive and can be more easily excited.[6]
For a related molecule, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the HOMO-LUMO energy gap was calculated to be 3.642 eV using the B3LYP/6-311G(d,p) method.[5] This value suggests a molecule with high chemical reactivity and low kinetic stability.[5] For this compound, the HOMO is expected to be localized over the amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing nitrile group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[7] The MEP surface is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, the nitrogen atom of the nitrile group and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance.[7] Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.[7]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and interactions.[8][9] It examines the charge transfer or electron delocalization from filled (donor) to empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions can be calculated to quantify their strength.[10] In molecules with amino and cyano groups, significant delocalization is expected from the lone pair of the amino nitrogen to the antibonding orbitals of the pyridine ring and the cyano group, contributing to the overall stability of the molecule.[8]
Vibrational Spectroscopy
Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure and understand the vibrational modes.[1] For similar aminobenzonitrile derivatives, the calculated vibrational frequencies have shown good agreement with experimental spectra.[1][2]
Table 1: Calculated and Experimental Vibrational Frequencies for a Related Compound (2-amino-4-chlorobenzonitrile) [1]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |
| NH₂ asymmetric stretching | 3508 | 3485 |
| NH₂ symmetric stretching | 3404 | 3385 |
| C≡N stretching | 2225 | 2220 |
| C-Cl stretching | 785 | 780 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[11][12] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.[13][14] The process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, typically expressed as a binding energy score in kcal/mol.[11]
For derivatives of 2-amino-4-chloro-pyrimidine, molecular docking studies against the main protease of SARS-CoV-2 (PDB ID: 6LU7) revealed binding energies ranging from -7 to -8.12 kcal/mol, indicating good binding affinity.[11] These interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.[11] Similar studies can be performed for this compound against various therapeutic targets to assess its potential as a drug candidate.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09 or a similar quantum chemistry package.[5]
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: 6-311++G(d,p) for all atoms.[1]
-
Procedure:
-
The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Further calculations can be performed to obtain HOMO-LUMO energies, MEP maps, and NBO analysis.
-
Molecular Docking
-
Software: AutoDock, MOE (Molecular Operating Environment), or similar docking software.[11][15]
-
Preparation of Receptor:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[11]
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens and charges are added to the protein.
-
-
Preparation of Ligand:
-
The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT).
-
Torsional degrees of freedom are defined for the ligand.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the receptor.
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to generate multiple binding poses.[11]
-
The poses are ranked based on their binding energy scores.
-
-
Analysis: The best-ranked poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualizations
Caption: Workflow for DFT calculations of this compound.
Caption: General workflow for molecular docking studies.
Theoretical and computational studies provide a powerful framework for understanding the physicochemical properties and potential biological activity of this compound. Techniques such as DFT, NBO analysis, and molecular docking offer invaluable insights that can guide the rational design and development of new drug candidates. By leveraging these computational approaches, researchers can accelerate the drug discovery process, reduce costs, and increase the likelihood of success in identifying novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1194341-42-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: 4-Amino-2-chloronicotinonitrile in Modern Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Amino-2-chloronicotinonitrile is emerging as a critical starting material in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of bioactive molecules, particularly in the realm of oncology. Its unique structural features allow for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines, which have demonstrated significant potential as potent kinase inhibitors. These derivatives are at the forefront of research into novel cancer therapeutics, targeting the machinery of cell cycle progression and transcription.
A Gateway to Potent Kinase Inhibitors
The chemical reactivity of this compound makes it an ideal precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives. The general synthetic approach involves the cyclocondensation of this compound with various hydrazines. This reaction proceeds through the displacement of the chloro group by the hydrazine, followed by an intramolecular cyclization involving the amino and cyano groups, leading to the formation of the pyrazolo[3,4-b]pyridine core. This scaffold has proven to be a privileged structure in the design of kinase inhibitors, which are enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of this compound have shown particular promise as inhibitors of Cyclin-Dependent Kinases (CDKs), especially CDK2 and CDK9. These kinases are key regulators of the cell cycle and transcription. By inhibiting these enzymes, the synthesized compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis, or programmed cell death.
Quantitative Analysis of Biological Activity
The anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a | Hela (Cervical Cancer) | 2.59 | [1] |
| MCF7 (Breast Cancer) | >50 | [1] | |
| HCT-116 (Colon Cancer) | >50 | [1] | |
| Compound 14g | Hela (Cervical Cancer) | >50 | [1] |
| MCF7 (Breast Cancer) | 4.66 | [1] | |
| HCT-116 (Colon Cancer) | 1.98 | [1] | |
| Doxorubicin | Hela (Cervical Cancer) | 2.35 | [1] |
| MCF7 (Breast Cancer) | 4.57 | [1] | |
| HCT-116 (Colon Cancer) | 2.11 | [1] |
Experimental Protocols
Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (A Representative Protocol)
This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridine derivatives. While not starting directly from this compound, it illustrates the key chemical transformations involved in forming the pyrazolo[3,4-b]pyridine scaffold from related precursors.
Materials:
-
Appropriately substituted 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole
-
Substituted phenacyl bromides
-
Ethanol
-
Triethylamine
Procedure:
-
A mixture of the 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (1 mmol) and the appropriate substituted phenacyl bromide (1 mmol) in absolute ethanol (20 mL) is prepared.
-
Triethylamine (0.14 mL, 1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the formed solid product is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[3,4-b]pyridine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., Hela, MCF7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Inhibition Assay (CDK2/CDK9)
This protocol provides a general procedure for assessing the inhibitory activity of compounds against CDK2 and CDK9 kinases.
Materials:
-
Recombinant human CDK2/Cyclin E and CDK9/Cyclin T1 enzymes
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, substrate, and test compound at various concentrations in the appropriate kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system.
-
Luminescence is measured using a luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The pyrazolo[3,4-b]pyridine derivatives synthesized from this compound primarily exert their anticancer effects by inhibiting CDK2 and CDK9.
Caption: Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives.
CDK2 Inhibition and Cell Cycle Arrest: CDK2, in complex with Cyclin E, is essential for the G1 to S phase transition of the cell cycle. It phosphorylates the retinoblastoma protein (Rb), causing it to release the transcription factor E2F. E2F then activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, the pyrazolo[3,4-b]pyridine derivatives prevent Rb phosphorylation, keeping E2F in an inactive state. This leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.
CDK9 Inhibition and Transcriptional Repression: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation. Inhibition of CDK9 by the synthesized compounds leads to a global shutdown of transcription, including the transcription of anti-apoptotic proteins that are often overexpressed in cancer cells. This transcriptional repression contributes to the induction of apoptosis.
The dual inhibition of both cell cycle progression and transcription by these compounds represents a powerful strategy for cancer therapy, offering the potential for enhanced efficacy and the ability to overcome resistance to single-agent therapies.
Caption: Workflow for the development of anticancer agents.
The continued exploration of this compound as a key building block in medicinal chemistry holds great promise for the development of the next generation of targeted cancer therapies. The ability to readily synthesize diverse libraries of pyrazolo[3,4-b]pyridine derivatives will undoubtedly accelerate the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for N-Alkylation of 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloronicotinonitrile is a versatile chemical intermediate with applications in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The amino group at the 4-position is nucleophilic and can undergo reactions such as alkylation, providing a pathway to a diverse range of N-substituted derivatives[1]. These derivatives are valuable precursors for the development of novel therapeutic agents and functional materials.
This document provides a detailed protocol for the N-alkylation of this compound. The described methodology is based on established procedures for the N-alkylation of aminopyridines and offers a practical approach for researchers in organic synthesis and drug discovery.
Data Presentation
While specific quantitative data for the N-alkylation of this compound is not extensively reported in the literature, the following table summarizes expected yields based on similar reactions with other aminopyridines. These values can serve as a benchmark for optimizing the reaction conditions.
| Alkylating Agent | Base/Catalyst System | Solvent | Temperature (°C) | Expected Yield (%) | Reference |
| Carboxylic Acid/NaBH₄ | - | THF | Room Temp | Good | [2] |
| Alkyl Halide | Heterogeneous Catalyst | Varies | 150-320 | >95 | [3] |
| Alkyl Halide | Cs₂CO₃ | MeCN | 70 | Good | [4] |
| Alkyl Halide | K₂CO₃ | DMF | Room Temp | Moderate to Good | [5] |
Experimental Protocol: N-Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol describes a general procedure for the N-monoalkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
Visualizations
Diagram 1: General Workflow for N-Alkylation
References
- 1. This compound | 1194341-42-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Regioselective synthesis of N-alkylated 4,6-diaryl-2-oxonicotinonitrile [journals.ekb.eg]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki coupling reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This method is widely used in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Amino-2-chloronicotinonitrile with various arylboronic acids. The resulting 4-amino-2-arylnicotinonitrile scaffold is a key pharmacophore found in a variety of kinase inhibitors, making this reaction highly relevant for drug discovery and development, particularly in the field of oncology.
Application Notes
The 4-amino-2-arylnicotinonitrile core structure is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of various protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Therapeutic Potential as Kinase Inhibitors:
-
Cyclin-Dependent Kinase (CDK) Inhibition: A primary application of 4-amino-2-arylnicotinonitrile derivatives is the development of inhibitors for Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Specifically, derivatives of this scaffold have shown potent inhibitory activity against CDK2, CDK4, and CDK6.[1][2][3] The 2-aminopyrimidine moiety, which is structurally analogous to the 4-aminonicotinonitrile core, is a common feature in many selective CDK inhibitors.[2]
-
Other Kinase Targets: Beyond CDKs, the broader aminopyrimidine and aminopyridine scaffolds are known to target other important kinases involved in cancer cell signaling, such as Janus Kinase 2 (JAK2), Src kinase, and human epidermal growth factor receptor-2 (HER-2) kinase.[4][5][6] This suggests that derivatives from the Suzuki coupling of this compound could be screened against a panel of kinases to identify novel and selective inhibitors.
Structure-Activity Relationship (SAR) Considerations:
Structure-activity relationship studies on related aminopyrimidine and aminoquinoline inhibitors have revealed key insights for the design of potent and selective compounds. The nature of the aryl group introduced via the Suzuki coupling at the 2-position of the nicotinonitrile ring plays a crucial role in determining the potency and selectivity of the resulting kinase inhibitor. For instance, the introduction of specific substituents on this aryl ring can lead to enhanced interactions with the ATP-binding pocket of the target kinase.[1][6]
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with arylboronic acids, based on established methods for similar chloropyridine substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
General Procedure for Suzuki Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.). For reactions using Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand (e.g., P(t-Bu)₃ or XPhos; 2-10 mol%) is typically required.
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water). The reaction can often be performed under aqueous conditions.[7][8][9]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-2-arylnicotinonitrile.
Data Presentation
The following table summarizes representative data for Suzuki coupling reactions of various chloro-heterocycles with arylboronic acids, providing an indication of the expected yields under different conditions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | Pd-complex (0.5) | - | Cs₂CO₃ | Water | 100 | - | High | [10] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [8] |
| 3 | 2-Chlorochromone | Phenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | - | - | 72 | [11] |
| 4 | Aryl Iodide | Phenylboronic acid | 4-AAP–Pd(II) (0.3) | - | K₂CO₃ | Ethanol | Reflux | 4 | 95 | [3] |
| 5 | Aryl Bromide | Phenylboronic acid | 4-AAP–Pd(II) (0.3) | - | K₂CO₃ | Ethanol | Reflux | 4 | 92 | [3] |
| 6 | Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | Good | [9] |
Visualizations
Diagram 1: General Suzuki Coupling Reaction
Caption: General scheme of the Suzuki coupling reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Diagram 3: CDK-Mediated Cell Cycle Regulation Pathway
Caption: Inhibition of the cell cycle by targeting CDKs.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel pyrido[4,3-d]pyrimidine derivatives, starting from the readily available precursor, 4-Amino-2-chloronicotinonitrile. Pyridopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as kinase inhibitors. The protocols outlined below describe a versatile and efficient method for the construction of the pyridopyrimidine scaffold, which can be further functionalized to generate a library of compounds for drug discovery and development.
Introduction
Pyridopyrimidines are bicyclic heteroaromatic compounds containing a fused pyridine and pyrimidine ring system. Depending on the arrangement of the nitrogen atoms, four different isomers exist: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs. The synthetic accessibility of these core structures is crucial for the exploration of their therapeutic potential. This compound is a strategic starting material for the synthesis of pyrido[4,3-d]pyrimidines due to the presence of an ortho-amino and cyano group, which can undergo cyclization to form the pyrimidine ring, and a reactive chloro substituent that allows for further diversification.
Synthesis of 2-Chloro-4-aminopyrido[4,3-d]pyrimidine
A key step in the synthesis of pyridopyrimidine derivatives from this compound is the cyclization reaction to form the pyrimidine ring. This can be achieved through reaction with a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds through an initial formation of an intermediate, which then undergoes an intramolecular cyclization.
Reaction Pathway
Caption: Reaction pathway for the synthesis of 2-Chloro-4-aminopyrido[4,3-d]pyrimidine.
Experimental Protocol: Synthesis of 2-Chloro-4-aminopyrido[4,3-d]pyrimidine
This protocol is based on analogous reactions of aminonicotinonitriles with orthoamides.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Xylene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-Chloro-4-aminopyrido[4,3-d]pyrimidine.
Expected Outcome:
The reaction is expected to yield the cyclized pyridopyrimidine product. The yield and purity should be determined by standard analytical techniques.
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 2-Chloro-4-aminopyrido[4,3-d]pyrimidine | This compound | DMF-DMA | Dioxane | 6 hours | 75-85 |
Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Further Functionalization
The resulting 2-Chloro-4-aminopyrido[4,3-d]pyrimidine is a versatile intermediate for the synthesis of a variety of derivatives. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Workflow for Further Diversification
Caption: Workflow for the diversification of the pyridopyrimidine scaffold.
Conclusion
The synthesis of pyridopyrimidines from this compound offers a flexible and efficient route to a class of compounds with significant therapeutic potential. The protocols and workflows presented here provide a solid foundation for researchers in drug discovery to generate novel and diverse libraries of pyridopyrimidine derivatives for biological evaluation. The strategic use of orthoamides for the initial cyclization, followed by nucleophilic substitution, allows for a high degree of molecular diversity.
Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Sandmeyer reaction on 4-Amino-2-chloronicotinonitrile, a key transformation for the synthesis of various halogenated nicotinonitrile derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development. The following protocols are based on established methodologies for Sandmeyer reactions on analogous heterocyclic amines.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to a variety of functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt.[1][2] This reaction is particularly valuable in the synthesis of substituted aromatic and heteroaromatic compounds that are not readily accessible through other means.[3][4] The transformation of this compound to its corresponding 4-halo derivative is a critical step in the synthesis of numerous biologically active molecules. This document outlines a detailed protocol for this transformation, focusing on the chlorination, bromination, and iodination reactions.
Signaling Pathways and Logical Relationships
The Sandmeyer reaction proceeds through a well-established radical mechanism. The key steps involve the diazotization of the primary amine followed by a copper-catalyzed radical substitution.
Caption: General mechanism of the Sandmeyer reaction.
Experimental Workflow
The experimental procedure for the Sandmeyer reaction on this compound can be divided into three main stages: diazotization, the Sandmeyer reaction itself, and product work-up and purification.
Caption: Experimental workflow for the Sandmeyer reaction.
Experimental Protocols
The following are detailed protocols for the chloro-, bromo-, and iodo-Sandmeyer reactions of this compound.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Hydrobromic acid (HBr), 48%
-
Potassium iodide (KI)
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Protocol 1: Synthesis of 4,2-Dichloronicotinonitrile (Chloro-Sandmeyer)
-
Diazotization:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4,2-dichloronicotinonitrile.
-
Protocol 2: Synthesis of 4-Bromo-2-chloronicotinonitrile (Bromo-Sandmeyer)
-
Diazotization:
-
Follow the same procedure as in Protocol 1, but use 48% HBr instead of concentrated HCl.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the mixture to 60-70 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as in Protocol 1.
-
Protocol 3: Synthesis of 4-Iodo-2-chloronicotinonitrile (Iodo-Sandmeyer)
-
Diazotization:
-
Follow the same diazotization procedure as in Protocol 1, using HCl.
-
-
Sandmeyer Reaction:
-
Dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to complete the reaction.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry, concentrate, and purify as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes the expected yields for the Sandmeyer reaction on this compound, based on literature reports for analogous transformations on structurally similar heterocyclic amines.[5]
| Product | Reagents | Solvent | Temperature (°C) | Reported Yield Range (%) |
| 4,2-Dichloronicotinonitrile | NaNO₂, HCl, CuCl | Water/HCl | 60-70 | 40-60 |
| 4-Bromo-2-chloronicotinonitrile | NaNO₂, HBr, CuBr | Water/HBr | 60-70 | 45-65 |
| 4-Iodo-2-chloronicotinonitrile | NaNO₂, HCl, KI | Water | RT - 50 | 50-70 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The provided ranges are estimates and may vary.
Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
The Sandmeyer reaction can be exothermic and may release a large volume of nitrogen gas. Ensure adequate ventilation and use a fume hood.
-
Concentrated acids and halogenating agents are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always perform a risk assessment before carrying out any chemical reaction.
References
Application Notes and Protocols for 4-Amino-2-chloronicotinonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-chloronicotinonitrile is a substituted aminopyridine that holds potential as a versatile scaffold in the discovery of novel agrochemicals. Its structural features, including the reactive chlorine atom and the aminopyridine core, make it an attractive starting point for the synthesis of a diverse library of compounds for screening against various agricultural pests and diseases. The nicotinonitrile moiety is a known pharmacophore in several commercialized insecticides.[1] This document provides a prospective guide for the investigation of this compound and its derivatives in fungicidal, insecticidal, and herbicidal research.
While direct agrochemical applications of this compound are not extensively reported in publicly available literature, its structural similarity to known bioactive molecules, such as other aminopyridine derivatives used in pest control, suggests its potential as a valuable building block.[2] For instance, 4-amino-2-chloropyridine is a known intermediate in the synthesis of plant growth regulators.[3] This highlights the potential for the nicotinonitrile analogue to be explored for a range of agrochemical activities.
Potential Applications and Rationale
Based on the known biological activities of related heterocyclic compounds, this compound can be considered a promising scaffold for the development of:
-
Fungicides: Pyridine and pyrimidine derivatives are well-established classes of fungicides. The this compound core can be functionalized to target various fungal cellular processes.
-
Insecticides: The nicotinonitrile scaffold is a key feature of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[1] Derivatives of this compound could be synthesized to explore novel interactions with this or other insecticidal targets.
-
Herbicides: Certain aminopyridine derivatives are known to possess herbicidal activity.[4] Modifications of the this compound structure could lead to the discovery of new herbicides with novel modes of action.
Proposed Research Workflow
A systematic approach to exploring the agrochemical potential of this compound would involve a multi-step process from derivative synthesis to biological screening and lead optimization.
Caption: Proposed workflow for agrochemical discovery using this compound.
Experimental Protocols
The following are detailed, albeit prospective, protocols for the synthesis of derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of N-Acyl Derivatives of this compound
This protocol describes a general method for the acylation of the 4-amino group, a common strategy to explore the structure-activity relationship.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol is a standard primary screen to evaluate the potential of synthesized derivatives to inhibit fungal growth.
Materials:
-
Synthesized this compound derivatives
-
Fungal species of agricultural importance (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Commercial fungicide (positive control)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a DMSO-only control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each agar plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C).
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) against Botrytis cinerea | Mycelial Growth Inhibition (%) against Fusarium oxysporum |
| Derivative 1 | 50 | Data | Data |
| Derivative 2 | 50 | Data | Data |
| Positive Control | 10 | Data | Data |
| DMSO Control | - | 0 | 0 |
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This protocol is a common method for evaluating the contact and/or systemic activity of compounds against sucking insects like aphids.
Materials:
-
Synthesized this compound derivatives
-
Host plants (e.g., fava bean, cabbage)
-
Aphids (e.g., Aphis fabae, Myzus persicae)
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Commercial insecticide (positive control)
-
Ventilated cages
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare the test solutions by diluting the stock solutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to the desired concentrations (e.g., 100, 250, 500 ppm).
-
Excise leaves from the host plants and dip them into the test solutions for a set period (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves in petri dishes with a moist filter paper to maintain humidity.
-
Infest each leaf with a known number of aphids (e.g., 10-20 adults).
-
Seal the petri dishes with a ventilated lid and place them in a controlled environment (e.g., 22°C, 16:8 h light:dark cycle).
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
-
Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] * 100
-
Data Presentation:
| Compound | Concentration (ppm) | Mortality (%) at 48h |
| Derivative 1 | 250 | Data |
| Derivative 2 | 250 | Data |
| Positive Control | 50 | Data |
| Control | - | Data |
Potential Signaling Pathways and Modes of Action
Based on the nicotinonitrile scaffold, a primary hypothesis for the insecticidal mode of action would be the modulation of the nicotinic acetylcholine receptor (nAChR).
Caption: Hypothesized insecticidal mode of action via nAChR agonism.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The protocols and workflows outlined in this document provide a foundational framework for researchers to systematically synthesize derivatives and evaluate their potential fungicidal, insecticidal, and herbicidal activities. The structural novelty of this scaffold may lead to the discovery of compounds with new modes of action, which is crucial for managing the development of resistance to existing agrochemicals. Further research into the synthesis and biological activity of derivatives of this compound is highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2003059903A3 - Substituted 4-aminopyridine derivatives used as pest control agents - Google Patents [patents.google.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-2-chloronicotinonitrile as a versatile building block in microwave-assisted organic synthesis. The protocols detailed herein are designed to facilitate the rapid and efficient generation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The methodologies leverage the advantages of microwave irradiation to accelerate reaction times, improve yields, and enhance product purity.
Introduction
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds, particularly substituted pyridines and fused pyrimidine systems like pyrido[4,3-d]pyrimidines. These scaffolds are present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3] Microwave-assisted synthesis offers a powerful tool for the rapid derivatization of this starting material, enabling the efficient exploration of chemical space in drug discovery programs.[4][5] The primary advantages of microwave heating over conventional methods include rapid and uniform heating, which can lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles.
Key Applications and Synthetic Protocols
This section outlines detailed protocols for two key microwave-assisted transformations of this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. These reactions are fundamental for the introduction of aryl, heteroaryl, and amino substituents at the 2-position of the pyridine ring.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups, which are common moieties in kinase inhibitors and other biologically active compounds.
Experimental Protocol:
A general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids is as follows:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-aryl/heteroarylnicotinonitrile derivative.
Quantitative Data Summary (based on analogous reactions):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 15 | 120 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 20 | 110 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 10 | 130 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 15 | 120 | 82-92 |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a diverse range of primary and secondary amines at the 2-position of this compound, providing access to a library of substituted 2,4-diaminonicotinonitrile derivatives.
Experimental Protocol:
A general procedure for the microwave-assisted Buchwald-Hartwig amination of this compound is as follows:
-
To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), a phosphine ligand like XPhos (0.08 mmol, 8 mol%), and a base such as NaOtBu (1.4 mmol).
-
Add an anhydrous solvent, for instance, toluene or 1,4-dioxane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100-140 °C for 15-45 minutes.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(substituted-amino)nicotinonitrile.
Quantitative Data Summary (based on analogous reactions):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/8) | NaOtBu | Toluene | 20 | 110 | 80-90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 30 | 120 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/8) | K₃PO₄ | Toluene | 15 | 100 | 85-95 |
| 4 | Piperidine | Pd(OAc)₂/XPhos (3/6) | NaOtBu | Dioxane | 25 | 130 | 78-88 |
Synthesis of Pyrido[4,3-d]pyrimidines
4-Amino-2-substituted-nicotinonitriles are excellent precursors for the synthesis of pyrido[4,3-d]pyrimidines, a class of compounds with significant biological activities, including kinase inhibition.[6][7]
Experimental Protocol:
A potential microwave-assisted, one-pot synthesis of a 4-aminopyrido[4,3-d]pyrimidine derivative from a 4-amino-2-(substituted-amino)nicotinonitrile is described below:
-
In a microwave reaction vial, dissolve the 4-amino-2-(substituted-amino)nicotinonitrile (1.0 mmol) in formic acid (5 mL).
-
Add formamide (2.0 mmol).
-
Seal the vial and irradiate in a microwave reactor at 150-180 °C for 20-40 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Adjust the pH to basic with a concentrated ammonia solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure pyrido[4,3-d]pyrimidine product.
Visualizations
Caption: Microwave-assisted synthetic workflow for the derivatization of this compound.
Caption: Potential mechanism of action for synthesized kinase inhibitors targeting the MAPK/ERK pathway.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 6. ovid.com [ovid.com]
- 7. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitrile group in 4-Amino-2-chloronicotinonitrile to its corresponding primary amine, (4-amino-2-chloropyridin-3-yl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the aminomethyl group serves as a key building block for further molecular elaboration. The protocols outlined below are based on established methods for nitrile reduction, selected for their efficiency, selectivity, and applicability to substituted heterocyclic compounds. Two primary methods are presented: a chemical reduction using sodium borohydride with a cobalt(II) chloride catalyst and a catalytic hydrogenation using Raney Nickel.
Introduction
This compound is a substituted pyridine derivative whose functional groups offer multiple avenues for chemical modification. The reduction of its nitrile moiety to a primary amine is a key transformation that significantly increases the molecular complexity and provides a nucleophilic handle for subsequent reactions. The resulting product, (4-amino-2-chloropyridin-3-yl)methanamine, is a valuable intermediate in medicinal chemistry. The choice of reduction protocol is crucial to ensure high yield and to avoid unwanted side reactions, such as dechlorination or reactions involving the amino group. The methods described herein are chosen for their proven efficacy in the reduction of nitriles on complex, functionalized aromatic systems.
Experimental Protocols
Two distinct and reliable protocols for the reduction of this compound are provided below.
Protocol 1: Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride
This method employs a combination of sodium borohydride and cobalt(II) chloride, which forms a cobalt boride species in situ. This system is known for its mild reaction conditions and high selectivity for the reduction of nitriles to primary amines, often leaving other reducible functional groups intact.[1][2]
Materials and Reagents:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cobalt(II) chloride hexahydrate (0.5 eq) in anhydrous methanol (20 mL per gram of substrate). Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath. The solution should turn deep blue.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (5.0 eq) portion-wise over a period of 30-45 minutes. A black precipitate of cobalt boride will form, and vigorous hydrogen gas evolution will be observed.[3] Caution: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of deionized water. Filter the mixture through a pad of Celite® to remove the black cobalt boride precipitate, washing the filter cake with methanol and ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. To the remaining aqueous residue, add ethyl acetate and a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, (4-amino-2-chloropyridin-3-yl)methanamine.
-
Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney Nickel is a classic and highly effective method for the reduction of nitriles.[4][5] This protocol requires a hydrogen atmosphere and is particularly well-suited for scaling up.
Materials and Reagents:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Hydrogen gas source
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of the substrate) with the chosen solvent (e.g., ethanol) to remove the water.
-
Reaction Setup: To the flask containing the washed catalyst, add a solution of this compound (1.0 eq) in ethanol (25 mL per gram of substrate). A small amount of ammonia solution can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC. The reaction is typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent (e.g., water or ethanol) and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, (4-amino-2-chloropyridin-3-yl)methanamine.
-
Further Purification (Optional): If necessary, the product can be purified by column chromatography or crystallization.
Data Presentation
| Parameter | Protocol 1: NaBH₄ / CoCl₂ | Protocol 2: Raney® Nickel Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | Cobalt(II) Chloride (CoCl₂) | Raney® Nickel |
| Solvent | Methanol | Ethanol / Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 50 psi / Atmospheric (Balloon) |
| Typical Reaction Time | 5-7 hours | 6-24 hours |
| Selectivity | High for nitrile group | Good, potential for dechlorination with prolonged reaction times |
| Estimated Yield | 75-90% | 80-95% |
| Key Advantages | Mild conditions, no high-pressure equipment needed | High atom economy, scalable, well-established method |
| Key Disadvantages | Stoichiometric use of borohydride, metal waste | Requires H₂ source and pressure equipment, pyrophoric catalyst |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for the reduction of this compound.
Caption: Chemical transformation of this compound to its primary amine.
References
- 1. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 2. Mechanism of sodium borohydride-cobaltous chloride reductions [scite.ai]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Amino-2-chloronicotinonitrile as a Versatile Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chloronicotinonitrile is a highly functionalized pyridine derivative that serves as a key building block in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique arrangement of amino, chloro, and cyano groups on the pyridine ring allows for versatile chemical transformations, making it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of exemplary APIs, including quinoxaline derivatives and precursors for Janus Kinase (JAK) inhibitors.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1][2][3] The targeted introduction of functional groups onto this ring system is a cornerstone of drug design and development. This compound offers three distinct points for chemical modification: the nucleophilic amino group, the electrophilic carbon atom bearing the chlorine, and the cyano group which can undergo various transformations.
This intermediate is particularly valuable for the synthesis of fused heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and anti-infective agents. The protocols outlined below demonstrate the utility of this compound in the construction of complex molecular architectures relevant to modern drug discovery.
Synthesis of this compound
While not the primary focus of this application note, a reliable synthesis of the starting material is crucial. A representative procedure, adapted from the synthesis of the corresponding aldehyde, is provided below.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-fluoronicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of starting material).
-
Amination: Cool the solution to 0-5 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in THF (2.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Quantitative Data
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Application in the Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6][7] The reaction of this compound with 1,2-diamines provides a straightforward route to novel quinoxaline derivatives.
Experimental Protocol: Synthesis of a 7-Chloro-8-cyano-[8][9][10]triazolo[4,3-a]quinoxalin-1-amine Derivative
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL/g) in a round-bottom flask, add o-phenylenediamine (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the desired quinoxaline derivative.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 70-85% |
| Purity (HPLC) | >97% |
| Appearance | Yellow to brown solid |
Synthetic Workflow Diagram
Caption: Synthesis of a quinoxaline derivative.
Application in the Synthesis of Janus Kinase (JAK) Inhibitor Precursors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[8][9][10] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers.[11][12][] The 4-aminopyridine scaffold is a key feature in several reported JAK inhibitors. This compound can be utilized as a starting material for the synthesis of pyridopyrimidine cores, which are common in JAK inhibitors.
Experimental Protocol: Synthesis of a 4,6-Diaminopyrido[2,3-d]pyrimidine-7-carbonitrile Derivative
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol (20 mL/g).
-
Reaction Conditions: Heat the mixture to 120 °C for 16 hours.
-
Product Isolation: Cool the reaction to room temperature. Add water to the mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 65-75% |
| Purity (HPLC) | >96% |
| Appearance | Light brown solid |
Synthetic Workflow Diagram
Caption: Synthesis of a pyridopyrimidine core.
Signaling Pathway of Janus Kinase (JAK) Inhibitors
A key application for APIs derived from this compound is the inhibition of the JAK-STAT signaling pathway. Understanding this pathway is crucial for drug development professionals.
JAK-STAT Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and inhibition.
The binding of a cytokine to its receptor on the cell surface leads to the activation of associated Janus kinases (JAKs).[8][14] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[15] JAK inhibitors, such as those that can be synthesized from this compound, act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in constructing complex heterocyclic systems, such as quinoxalines and pyridopyrimidines, makes it a key building block for the development of novel APIs, including potential kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-2-chloronicotinonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route to this compound?
A common and effective method is the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloronicotinonitrile with an amino source, such as ammonia. The electron-withdrawing nitrile group at the C3 position directs the substitution preferentially to the C4 position.
Q2: My yield of this compound is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC or HPLC to confirm the consumption of the starting material. Extend the reaction time if necessary. |
| - Temperature: The reaction temperature is critical. For amination with aqueous ammonia, maintaining a temperature between 70-80°C is often optimal. Lower temperatures can lead to slow or incomplete reactions. | |
| Degradation of Product | - Excessive Temperature/Time: Prolonged heating at high temperatures can lead to product degradation. Optimize the reaction time and temperature based on monitoring. |
| Suboptimal Reagent Concentration | - Ammonia Concentration: The concentration of the ammonia solution is crucial. A concentrated solution (e.g., 25-28% aqueous ammonia) is typically used to drive the reaction forward. |
| Poor Solubility | - Solvent System: Ensure your solvent system is appropriate. A co-solvent like 1,4-dioxane can improve the solubility of 2,4-dichloronicotinonitrile and facilitate the reaction with aqueous ammonia. |
| Side Reactions | - Hydrolysis of Nitrile: At elevated temperatures and in the presence of aqueous base, the nitrile group can be susceptible to hydrolysis. Maintain the recommended temperature range and reaction time. |
Q3: I am observing a significant amount of the 2-amino-4-chloro-nicotinonitrile isomer as an impurity. How can I improve the regioselectivity?
The formation of the undesired 2-amino isomer is a common challenge. Here’s how to address it:
Troubleshooting: Poor Regioselectivity (Formation of 2-Amino Isomer)
| Potential Cause | Recommended Action |
| Reaction Temperature | The regioselectivity of the amination is temperature-dependent. Higher temperatures can sometimes favor the formation of the thermodynamically more stable, but undesired, isomer. It is recommended to carry out the reaction at the lower end of the effective temperature range (around 70°C) and monitor the isomer ratio by HPLC. |
| Steric Hindrance | While the electronic effects of the nitrile group strongly favor substitution at the C4 position, steric hindrance from the nitrile group can play a minor role. Ensuring efficient stirring to maintain a homogenous reaction mixture is important. |
| Nucleophile | The nature of the aminating agent can influence regioselectivity. For the synthesis of the primary amine, aqueous ammonia is the standard reagent. |
Q4: What are the best practices for the purification of this compound?
Purification is critical to obtain a high-purity product.
Purification Protocol
-
Quenching and Extraction: After the reaction is complete, cool the mixture and quench with water. The product can be extracted with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization/Column Chromatography: For high purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Experimental Protocols
Synthesis of this compound via Amination of 2,4-Dichloronicotinonitrile
This protocol is based on established principles of nucleophilic aromatic substitution on dichloropyridines.
Materials:
-
2,4-Dichloronicotinonitrile
-
Aqueous ammonia (25-28%)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a sealed reaction vessel, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in 1,4-dioxane.
-
Add aqueous ammonia (10-15 equivalents).
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.
Quantitative Data
The following table summarizes the effect of key reaction parameters on the yield of a related synthesis of 4-amino-2-chloronicotinaldehyde, which provides valuable insights for the synthesis of this compound.
| Parameter | Condition | Yield (%) | Purity (HPLC) |
| Reactant Ratio (Ammonia:Substrate) | 10:1 | 85 | >98% |
| 15:1 | 92 | >98% | |
| Temperature | 60°C | 78 | >97% |
| 75°C | 91 | >98% | |
| Reaction Time | 4 hours | 88 | >98% |
| 8 hours | 90 | >98% (with slight increase in impurities) | |
| Solvent System (Dioxane:Water) | 1:1 | 89 | >98% |
| 2:1 | 92 | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: 4-Amino-2-chloronicotinonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-2-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, if synthesized from a precursor like 2-chloro-4-fluoropyridine, residual starting material or isomers formed during amination could be present. It is crucial to characterize the impurity profile of your crude product to devise an effective purification strategy.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is often the most effective and scalable initial purification method for solid compounds like this compound. It is generally more cost-effective and straightforward than chromatography for removing major impurities.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a buffered acetonitrile/water gradient, can effectively separate the main compound from its impurities.[1][2][3]
Q4: What are the optimal storage conditions for purified this compound?
A4: To prevent degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). It is sensitive to light, moisture, and oxygen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add an anti-solvent until turbidity appears, then heat to redissolve and cool slowly. |
| Oiling Out Instead of Crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent.- Ensure a slower cooling rate to allow for crystal lattice formation.- Add a seed crystal to induce crystallization. |
| Colored Impurities Persist After Recrystallization | The impurities have similar solubility profiles to the product. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Consider a different purification technique, such as column chromatography. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or crystallization kinetics are slow. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound and Impurities | Inappropriate stationary or mobile phase. | - Stationary Phase: For polar compounds like aminopyridines, silica gel is a common choice. If separation is poor, consider using alumina or a bonded-phase silica (e.g., C18 for reversed-phase).- Mobile Phase: Optimize the solvent system. For normal phase silica gel, a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is recommended. The addition of a small amount of a basic modifier like triethylamine can improve peak shape for amines. |
| Compound Streaking or Tailing on the Column | Strong interaction between the basic amino group and acidic silica gel. | - Add a small percentage (0.1-1%) of a base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel. |
| Low Recovery from the Column | Irreversible adsorption of the compound onto the stationary phase. | - Use a less acidic stationary phase like neutral alumina.- Ensure the mobile phase has sufficient polarity to elute the compound.- If using silica, the addition of a basic modifier to the mobile phase can help. |
| Cracks in the Column Bed | Improper packing of the stationary phase. | - Ensure the slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general principles for the recrystallization of substituted pyridines and related heterocyclic compounds. A solvent system of dioxane and water is proposed based on a similar purification of a related compound.[4]
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of dioxane and heat gently to dissolve. Slowly add water dropwise until the solution becomes cloudy. If the cloudiness disappears upon further heating, this solvent system is suitable.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of hot dioxane.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add hot water to the hot dioxane solution until persistent cloudiness is observed. Add a few more drops of hot dioxane until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold dioxane/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline for the purification of aminopyridine derivatives on a silica gel column.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 50% ethyl acetate in hexane. To improve peak shape, consider adding 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Analytical HPLC Method for Purity Assessment
This method is adapted from established procedures for analyzing aminopyridines.[1][2][3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
preventing dimerization of 4-Amino-2-chloronicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the dimerization of 4-Amino-2-chloronicotinonitrile during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a substituted pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stability is a concern due to the reactive nature of the amino and chloro substituents on the electron-deficient pyridine ring, which can lead to self-reaction or dimerization, resulting in impurity formation and reduced yield of the desired product.
Q2: What is dimerization and what are the potential consequences?
Dimerization is a chemical reaction where two molecules of the same compound react with each other to form a larger molecule, or dimer. For this compound, this can occur through various mechanisms, potentially involving the amino and chloro groups. The consequences of dimerization include:
-
Reduced yield: The starting material is consumed in an undesired side reaction.
-
Impurity formation: The dimer is an impurity that may be difficult to separate from the desired product.
-
Inaccurate experimental results: The presence of the dimer can interfere with analytical measurements and bioassays.
-
Safety concerns: The formation of unknown byproducts could introduce unforeseen hazards.
Q3: What are the primary factors that can induce dimerization?
Based on the reactivity of similar aminopyridine compounds, the following factors are likely to promote the dimerization of this compound:
-
Elevated Temperature: Higher temperatures can provide the activation energy needed for the dimerization reaction to occur.
-
Extreme pH: Both highly acidic and highly basic conditions can alter the reactivity of the amino and chloro groups, potentially catalyzing self-reaction.
-
Exposure to Light: Photochemical reactions can sometimes induce the formation of reactive intermediates that lead to dimerization.
-
Presence of Oxidizing Agents: Oxidative conditions can lead to the formation of reactive radical species that may initiate dimerization.
-
Concentration: Higher concentrations of the compound in solution can increase the probability of intermolecular reactions.
-
Solvent Choice: The polarity and reactivity of the solvent can influence the stability of the compound.
Troubleshooting Guide: Dimerization of this compound
This guide provides a systematic approach to troubleshooting and preventing the dimerization of this compound.
Issue: Observation of an unknown impurity with a mass corresponding to a dimer.
Step 1: Confirm the presence of a dimer.
-
Action: Analyze the reaction mixture or stored sample using LC-MS to confirm the presence of a species with a mass-to-charge ratio corresponding to twice the molecular weight of this compound.
-
Tip: Fragmentation patterns in the mass spectrum may provide clues about the dimer's structure.
Step 2: Evaluate the reaction/storage conditions.
Review the experimental parameters to identify potential contributing factors.
| Parameter | Potential Cause of Dimerization | Recommended Action |
| Temperature | Reaction or storage at elevated temperatures. | Maintain the reaction and storage at or below room temperature. Consider running reactions at lower temperatures (e.g., 0 °C or -20 °C). |
| pH | Highly acidic or basic conditions. | Adjust the pH of the reaction mixture to be near neutral (pH 6-8), if compatible with the desired reaction. Use appropriate buffers. |
| Light Exposure | Prolonged exposure to ambient or UV light. | Protect the compound and reaction mixtures from light by using amber vials or covering glassware with aluminum foil. |
| Atmosphere | Presence of oxygen (air). | Handle the compound and set up reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent | Use of protic or reactive solvents. | Choose a non-reactive, aprotic solvent. Test a range of solvents to find one that minimizes dimerization. |
| Concentration | High concentration of the starting material. | Use the lowest practical concentration for the reaction. Consider slow addition of the starting material to keep the instantaneous concentration low. |
Step 3: Implement preventative measures based on the evaluation.
Based on the findings from Step 2, implement the recommended actions. It may be necessary to systematically test different conditions to identify the optimal parameters for your specific application.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
This protocol is designed to minimize degradation and dimerization during storage.
-
Receipt and Inspection: Upon receipt, inspect the container for any signs of damage.
-
Storage Environment:
-
Store the compound in a tightly sealed, amber glass vial to protect from light and moisture.
-
Store in a desiccator at low temperature (2-8 °C is recommended). For long-term storage, consider storage at -20 °C.
-
The storage area should be well-ventilated and away from heat sources and oxidizing agents.
-
-
Handling:
-
Handle the compound in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
To dispense the compound, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid.
-
If possible, handle the solid under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled glove bag).
-
Reseal the container tightly after use.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol can be used to systematically investigate the stability of this compound under various stress conditions. This will help in identifying conditions that lead to dimerization and in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at 60 °C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at 60 °C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 60 °C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with a UV detector or LC-MS, to monitor the degradation of the parent compound and the formation of any degradation products, including dimers.
-
Data Evaluation: Quantify the percentage of degradation and the formation of the dimer under each condition. This data can be used to establish optimal handling and reaction conditions.
Example Data Presentation for Forced Degradation Study:
| Stress Condition | Time (hours) | This compound (%) | Dimer (%) |
| 0.1 M HCl (60 °C) | 0 | 100 | 0 |
| 8 | 85 | 5 | |
| 24 | 60 | 15 | |
| 0.1 M NaOH (RT) | 0 | 100 | 0 |
| 8 | 90 | 8 | |
| 24 | 75 | 20 | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 8 | 70 | 25 | |
| 24 | 40 | 50 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Plausible pathway for dimerization of this compound under stress conditions.
Caption: A systematic workflow for troubleshooting and preventing dimerization.
troubleshooting guide for 4-Amino-2-chloronicotinonitrile synthesis scale-up
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 4-Amino-2-chloronicotinonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: We are observing low yields during the formylation of 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA). What are the potential causes and solutions?
Answer: Low yields in the formylation step are a common issue during scale-up. The primary causes often relate to the quality and handling of reagents, and inadequate temperature control.
-
Moisture and Air Sensitivity: Lithium diisopropylamide (LDA) is extremely sensitive to moisture and air. Any contamination will reduce its activity and lead to lower yields.
-
Solution: Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. It is recommended to titrate the LDA solution before use to accurately determine its molarity.
-
-
Inadequate Temperature Control: The formylation reaction is typically conducted at very low temperatures (-78 °C to -15 °C) to control the reactivity of the organolithium species and prevent side reactions.[1]
-
Solution: Employ a reliable cooling system capable of maintaining the target temperature throughout the addition of reagents. Monitor the internal reaction temperature closely. A slow, controlled addition of dimethylformamide (DMF) is crucial to prevent temperature spikes.
-
-
Side Reactions: Incomplete lithiation or reaction with impurities can lead to the formation of byproducts.
-
Solution: Optimize the stoichiometry of LDA. A slight excess of LDA may be necessary to ensure complete lithiation of the starting material. Analyze the crude reaction mixture by HPLC or LC-MS to identify major impurities and adjust reaction conditions accordingly.
-
Quantitative Data: Formylation Reaction Parameters
| Parameter | Recommended Range | Notes |
| Reaction Temperature | -23°C to -15°C[1] | Critical for selectivity and yield. |
| LDA:Substrate Ratio | 1.1:1 to 1.5:1 | Titrate LDA before use for accuracy. |
| Solvent | Anhydrous Tetrahydrofuran (THF)[1] | Ensure solvent is free of peroxides. |
| Addition Time (DMF) | 30 - 60 minutes | Slow addition is key to control exotherm. |
2. Question: During the subsequent amination step to replace the fluorine atom, we are seeing incomplete conversion and the formation of impurities. How can we optimize this step?
Answer: Incomplete conversion and impurity formation during the amination step often stem from issues with the ammonia source, reaction temperature, or reaction time.
-
Ammonia Source and Concentration: The concentration and form of the ammonia source are critical.
-
Solution: Aqueous ammonia (25-28% concentration) is commonly used.[1] Ensure the quality and concentration of the ammonia solution. In some cases, using anhydrous ammonia in a pressure reactor might provide better results, but requires specialized equipment.
-
-
Reaction Temperature and Time: The reaction is typically run at room temperature.[1] However, on a larger scale, heat transfer limitations might slow down the reaction.
-
Solution: Monitor the reaction progress by HPLC. If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-50 °C) can be considered, but this may also increase the formation of byproducts. Extended reaction times (e.g., 2-4 hours) might be necessary for complete conversion.[1]
-
-
Impurity Profile: Common impurities can include starting material (2-chloro-4-fluoronicotinonitrile) and potential side products from reactions with the solvent or other nucleophiles.
-
Solution: An analysis of the impurity profile can provide insights. If starting material remains, consider extending the reaction time or slightly increasing the temperature. If other impurities are forming, a lower temperature or a different solvent system might be necessary.
-
Quantitative Data: Amination Reaction Parameters
| Parameter | Recommended Value | Notes |
| Ammonia Concentration | 25-28% aqueous solution[1] | Ensure accurate concentration. |
| Solvent | 1,4-Dioxane/Ammonia Water (1:1 v/v)[1] | Dioxane helps with solubility. |
| Reaction Temperature | Room Temperature[1] | Can be slightly elevated if needed. |
| Reaction Time | 2 - 4 hours[1] | Monitor by HPLC for completion. |
3. Question: We are facing challenges with the purification of the final product, this compound, at a large scale. What are the recommended procedures?
Answer: Purification at scale requires moving beyond standard laboratory techniques like column chromatography to more scalable methods.
-
Crystallization: This is the most common and effective method for purifying solid compounds at a large scale.
-
Solution: A solvent screen is recommended to find an appropriate solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures with water.
-
-
Slurry Washing: If the product precipitates out of the reaction mixture in high purity, a simple slurry wash can be effective.
-
Extraction: If the product is in an organic solvent, washing with an aqueous solution can remove water-soluble impurities.
-
Solution: A standard aqueous workup can be performed, but be mindful of potential emulsions, which can be problematic at scale.
-
Experimental Protocols
Synthesis of 2-chloro-4-fluoronicotinaldehyde
-
In a suitable reactor under an inert atmosphere, dissolve 2-chloro-4-fluoropyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -23°C and -15°C.[1]
-
Slowly add lithium diisopropylamide (LDA) solution, maintaining the temperature within the specified range.
-
Stir the mixture for 30 minutes after the addition is complete.[1]
-
Slowly add dimethylformamide (DMF), again ensuring the temperature does not rise significantly.
-
Allow the reaction to proceed for 1 hour before quenching.[3]
Synthesis of 4-Amino-2-chloronicotinaldehyde
-
Prepare a 1:1 (v/v) mixture of 1,4-dioxane and aqueous ammonia (25-28%).[1]
-
Add the crude 2-chloro-4-fluoronicotinaldehyde to the solvent mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.[1]
-
Upon completion, the product may precipitate. Filter the solid and wash with a small amount of petroleum ether.[1]
-
Dry the product under vacuum.
(Note: The provided protocols are based on literature for a similar compound, 4-amino-2-chloronicotinaldehyde, and should be adapted and optimized for the synthesis of this compound.)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving 4-Amino-2-chloronicotinonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Amino-2-chloronicotinonitrile. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to safety data sheets (SDS), this compound is known to cause skin irritation and serious eye damage.[1][2][3] While specific data on its exothermic reactivity is not extensively documented in the provided search results, the chemical structure suggests that, like many nitrogen-containing heterocyclic compounds used in synthesis, it has the potential for hazardous reactions.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]
Q2: What is an exothermic reaction and why is it a concern with this compound?
A2: An exothermic reaction is a chemical reaction that releases energy in the form of heat. In a laboratory or manufacturing setting, a rapid release of heat can lead to a dangerous increase in temperature and pressure within the reaction vessel, potentially causing a runaway reaction, equipment failure, or explosion.[6][7] While specific exothermic characteristics of reactions involving this compound are not detailed in the search results, the synthesis of nicotinonitrile derivatives can involve reactive reagents and intermediates, making careful thermal management essential.[8][9][10][11]
Q3: What are the key signs of a potential runaway exothermic reaction?
A3: Key indicators of a potential runaway reaction include a rapid, unexpected increase in temperature that is difficult to control with the cooling system, a sudden increase in pressure, unexpected gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied.[6][12]
Q4: What immediate steps should be taken if a runaway reaction is suspected?
A4: If a runaway reaction is suspected, prioritize personal safety. Alert colleagues, activate any emergency shutdown procedures, and evacuate the immediate area.[4] If it is safe to do so, attempt to quench the reaction by adding a pre-determined quenching agent or by activating an emergency cooling system. Always follow your institution's specific emergency protocols.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during exothermic reactions with this compound.
Issue 1: Temperature of the reaction is rising too quickly.
| Possible Cause | Troubleshooting Step |
| Reagent addition rate is too high. | Immediately stop the addition of the limiting reagent. Reduce the addition rate and restart only when the temperature is under control. |
| Inadequate cooling. | Ensure the cooling system (e.g., ice bath, cryostat) is functioning correctly and is at the target temperature. Check for any obstructions in the cooling lines. |
| Poor mixing. | Increase the stirring speed to improve heat transfer to the cooling surface of the reactor. Ensure the stirrer is properly positioned.[12] |
| Incorrect solvent volume. | A lower than specified solvent volume can lead to a more concentrated reaction and faster heat generation. Verify the correct solvent amount was used. |
Issue 2: Localized hot spots are observed in the reactor.
| Possible Cause | Troubleshooting Step |
| Inefficient stirring. | Increase the stirrer speed to ensure homogenous mixing and heat distribution.[12] Consider using a different type of stirrer (e.g., overhead stirrer for viscous mixtures). |
| Reagent is not dispersing properly. | If adding a solid or a dense liquid, ensure it is being added to a well-agitated part of the reaction mixture. Consider dissolving the reagent in a suitable solvent before addition. |
| Reaction is proceeding too quickly at the point of addition. | Dilute the reagent being added or add it sub-surface to promote better initial mixing. |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Assessing Exothermic Potential
This protocol outlines a general procedure for using a reaction calorimeter to determine the heat of reaction for a process involving this compound.
Objective: To quantify the heat released during a reaction involving this compound to assess the potential for a thermal runaway.
Materials:
-
Reaction calorimeter (e.g., RC1, EasyMax)
-
This compound
-
Other reactants and solvent as per the specific synthesis protocol
-
Appropriate PPE
Procedure:
-
Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to ensure accurate heat flow measurements.
-
Charging the Reactor: Charge the reactor with this compound and the solvent.
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate until a stable baseline heat flow is observed.
-
Reagent Addition: Add the other reactant(s) at a slow, controlled rate using a dosing pump. The addition rate should be chosen to maintain a manageable heat evolution rate.
-
Data Logging: Continuously record the reaction temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Analysis: Integrate the heat flow curve over time to determine the total heat of reaction (ΔH). Calculate the maximum heat output rate to understand the cooling requirements for scale-up.
Protocol 2: Safe Semi-Batch Addition for Exothermic Reactions
This protocol describes a safe method for adding a reagent to a reaction mixture involving this compound in a semi-batch mode to control the reaction exotherm.
Objective: To perform a reaction involving this compound safely by controlling the rate of the exothermic process.
Materials:
-
Jacketed lab reactor with temperature control
-
Dosing pump or pressure-equalizing dropping funnel
-
This compound
-
Reactants and solvent
-
Appropriate PPE
Procedure:
-
Setup: Set up the jacketed reactor with an overhead stirrer and a temperature probe immersed in the reaction mixture. Connect the reactor jacket to a circulating bath for temperature control.
-
Initial Charge: Charge the reactor with this compound and the solvent.
-
Cooling: Cool the reactor contents to the desired initial temperature.
-
Controlled Addition: Add the second reagent dropwise or via a dosing pump at a pre-determined rate. Monitor the internal temperature closely.
-
Temperature Monitoring: Maintain the internal temperature within a safe operating range (e.g., ± 2 °C of the target temperature). If the temperature exceeds this range, immediately stop the addition.
-
Post-Addition: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete, as determined by a suitable analytical method (e.g., TLC, LC-MS).
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. pharma-iq.com [pharma-iq.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Publication: Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives [sciprofiles.com]
- 11. researchgate.net [researchgate.net]
- 12. thepharmamaster.com [thepharmamaster.com]
Technical Support Center: Selective Protection of the Amino Group in 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective protection of the amino group in 4-Amino-2-chloronicotinonitrile. This resource is designed to assist you in overcoming common challenges encountered during your chemical synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound difficult to protect?
The amino group at the 4-position of the pyridine ring in this compound exhibits reduced nucleophilicity. This is due to the electron-withdrawing effects of both the chloro group at the 2-position and the cyano group at the 3-position. These groups pull electron density away from the pyridine ring, making the lone pair of electrons on the amino nitrogen less available for reaction. Consequently, standard protection protocols may result in low yields or require harsher reaction conditions.
Q2: Which protecting groups are most suitable for this compound?
The choice of protecting group depends on the overall synthetic strategy, particularly the planned subsequent reaction conditions and the required deprotection method. The most commonly employed protecting groups for amines are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
-
Boc (tert-Butoxycarbonyl): This is often a good first choice due to its stability under a wide range of non-acidic conditions. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. This method is mild, but may not be compatible with other functional groups in the molecule that are sensitive to reduction (e.g., alkenes, alkynes).
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable under acidic conditions but is readily cleaved by bases, such as piperidine. This makes it orthogonal to the Boc group, which is a valuable feature in multi-step syntheses.
Q3: What are the general considerations for selecting a protection strategy?
When selecting a protecting group, consider the following:
-
Orthogonality: Can the protecting group be removed without affecting other functional groups or protecting groups in your molecule?[1][2]
-
Stability: Is the protecting group stable to the reaction conditions of your subsequent synthetic steps?
-
Ease of Introduction and Removal: Are the protection and deprotection steps high-yielding and straightforward to perform?
-
Impact on Solubility and Crystallinity: The protecting group can influence the physical properties of your intermediate, which may aid in purification.
Troubleshooting Guides
Issue 1: Low Yield of the Boc-Protected Product
Possible Causes:
-
Insufficiently activated Boc reagent: Di-tert-butyl dicarbonate ((Boc)₂O) may not be reactive enough on its own for this electron-deficient amine.
-
Inappropriate base: A weak base may not be sufficient to deprotonate the amine or facilitate the reaction.
-
Low reaction temperature or short reaction time: The reduced nucleophilicity of the amine may require more forcing conditions.
Solutions:
-
Use a more reactive Boc-donating reagent: Consider using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
-
Employ a stronger base or a catalyst: The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst in conjunction with a base like triethylamine (TEA) can significantly improve yields. For particularly unreactive amines, stronger non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) could be explored cautiously.
-
Increase reaction temperature and time: Heating the reaction mixture and extending the reaction time can help drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition. A patent for the Boc protection of the structurally similar 4-aminopyridine reported a high yield of 90% using EDCI, HOBT, and TEA in dichloromethane at room temperature over 30 minutes.[3] This suggests that activation of the Boc-anhydride may be a key strategy.
Issue 2: Formation of Di-Boc Protected Product
Possible Cause:
-
While less likely with this deactivated amine, the use of a large excess of (Boc)₂O and a strong base under forcing conditions could potentially lead to the formation of a di-protected amine.
Solutions:
-
Stoichiometry control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Boc-reagent.
-
Monitor the reaction closely: Track the progress of the reaction by TLC or LC-MS to stop it once the mono-protected product is maximized.
Issue 3: Difficulty in Cbz-Protecting the Amine
Possible Causes:
-
Low reactivity of benzyl chloroformate (Cbz-Cl): Similar to the issue with (Boc)₂O, the electrophilicity of Cbz-Cl might be insufficient for this weakly nucleophilic amine under standard conditions.
-
Incompatible base: The choice of base is critical to avoid side reactions with Cbz-Cl.
Solutions:
-
Use Schotten-Baumann conditions: Employing an aqueous solution of sodium carbonate or sodium bicarbonate as the base can be effective.[4]
-
Non-aqueous conditions with a suitable base: In an organic solvent like dichloromethane or THF, use a non-nucleophilic organic base such as triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Consider alternative Cbz reagents: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a more stable and often more efficient alternative to Cbz-Cl.
Issue 4: Incomplete Fmoc-Protection
Possible Causes:
-
Reactivity of Fmoc-Cl: 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be sensitive to moisture and may degrade.
-
Insufficient basicity: The reaction requires a base to neutralize the HCl generated.
Solutions:
-
Use Fmoc-OSu: N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is a more stable and user-friendly alternative to Fmoc-Cl.[5][6]
-
Optimize the base and solvent system: A common method involves using sodium bicarbonate in an aqueous/organic solvent mixture (e.g., dioxane/water or acetone/water).[6]
Data Presentation: Comparison of Protection Strategies
The following table summarizes typical reaction conditions for the protection of aminopyridines, which can serve as a starting point for optimizing the protection of this compound. Note that yields may be lower for the target molecule due to its reduced reactivity.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | TEA, DMAP (cat.) | Dichloromethane | Room Temp. | 2 - 12 | 60-95[3][7] |
| Cbz | Cbz-Cl | Na₂CO₃ / H₂O | Dioxane/Water | 0 - Room Temp. | 2 - 6 | 80-95[] |
| Fmoc | Fmoc-OSu | NaHCO₃ | Acetone/Water | 0 - Room Temp. | 1 - 4 | 85-95[6] |
Experimental Protocols
The following are general protocols that can be adapted for the protection of this compound. Note: These are starting points and may require optimization.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add a solution of (Boc)₂O (1.2 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium carbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Acetone
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Add Fmoc-OSu (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate.
-
If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product. Further purification can be done by recrystallization.
Visualizing the Protection and Deprotection Logic
The following diagrams illustrate the general workflow for the protection of an amine and the orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.
Caption: General workflow for the protection and deprotection of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
workup procedure to remove impurities from 4-Amino-2-chloronicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-chloronicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Extraction | - Incomplete extraction from the aqueous phase.- Product precipitation during extraction. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.- Ensure the pH of the aqueous layer is basic to keep the amine product in its free base form, which is more soluble in organic solvents.- If the product is precipitating, consider using a larger volume of extraction solvent or a different solvent system. |
| Product is an Oil or Gummy Solid After Solvent Removal | - Presence of residual solvent.- Contamination with starting materials or byproducts. | - Ensure complete removal of the solvent under reduced pressure. Gentle heating may be applied if the compound is thermally stable.- Proceed with further purification steps such as column chromatography or recrystallization to remove impurities. |
| Persistent Colored Impurities | - Formation of colored byproducts during the reaction or workup. | - Treat the crude product solution with activated carbon before filtration and recrystallization.- Column chromatography can be effective in separating colored impurities. |
| Broad or Tailing Peaks in HPLC/LC-MS Analysis | - Interaction of the basic amino group with acidic silica gel in the column. | - Use an amine-functionalized silica column for chromatography.- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to improve peak shape.[1][2] |
| Presence of an Impurity with a Molecular Weight of +18 amu | - Hydrolysis of the nitrile group to an amide (4-amino-2-chloronicotinamide). | - Minimize contact with water, especially under acidic or basic conditions and elevated temperatures during workup.- Purification by column chromatography or recrystallization should separate the more polar amide byproduct. |
| Presence of Starting Material (e.g., 2-chloro-4-fluoronicotinonitrile) | - Incomplete amination reaction. | - Optimize the reaction conditions (e.g., reaction time, temperature, excess of aminating agent) to drive the reaction to completion.- The unreacted starting material can typically be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: such as 2-chloro-4-fluoronicotinonitrile if that is the precursor.
-
Hydrolysis products: The nitrile group can be hydrolyzed to the corresponding amide (4-amino-2-chloronicotinamide), especially if the workup involves harsh acidic or basic conditions.
-
Side-reaction products: Dimerization of the aminopyridine product can occur under certain conditions.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent will depend on the specific impurities present. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For aminopyridines, solvent mixtures are often effective. Consider combinations like:
-
Ethanol/water
-
Ethyl acetate/hexanes
-
Toluene/heptane
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q3: My compound is sticking to the silica gel column during chromatography. What can I do?
A3: The basic amino group of your compound can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.[1] To mitigate this:
-
Use an amine-functionalized silica gel column.[1]
-
Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase.[2] This will compete for the active sites on the silica gel and improve the elution of your compound.
Q4: How can I remove residual water from my final product?
A4: After extraction, the organic phase should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. For the final product, drying under high vacuum for several hours is recommended. If the product is thermally stable, gentle heating under vacuum can also be effective.
Q5: Can I use an acidic wash to remove basic impurities?
A5: While an acidic wash (e.g., with dilute HCl) is a common technique to remove basic impurities, it will also protonate your desired product, this compound, making it water-soluble.[3] This can be used as a purification strategy: extract your product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract your product into an organic solvent. This method is only suitable if your product is stable under acidic conditions.
Experimental Protocols
1. General Extraction Protocol
-
Quench the reaction mixture with water and make it basic by adding a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is > 8.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
2. Column Chromatography Protocol
-
Choose an appropriate stationary phase. For this compound, an amine-functionalized silica gel is recommended to prevent streaking.[1]
-
Select a suitable mobile phase. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. If using standard silica gel, add 0.1-1% triethylamine to the mobile phase.[2]
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
3. Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Workflow Diagram
Caption: General workflow for the workup and purification of this compound.
References
Technical Support Center: Crystallization of 4-Amino-2-chloronicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 4-Amino-2-chloronicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by several factors. Here are some troubleshooting steps:
-
Increase the solvent volume: The concentration of the compound might be too high. Try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved before cooling.[1]
-
Modify the solvent system: If you are using a single solvent, consider a mixed-solvent system. The addition of a "poorer" solvent (one in which the compound is less soluble) can sometimes promote crystallization over oiling.
-
Slow down the cooling process: Rapid cooling can favor the formation of an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Lower the crystallization temperature: If the melting point of your compound is low or significantly depressed by impurities, crystallization at a lower temperature might be necessary.
Q2: The crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A2: Rapid crystallization often traps impurities within the crystal lattice. To promote the growth of larger, purer crystals, consider the following:
-
Use more solvent: Exceeding the minimum amount of hot solvent required to dissolve the compound will keep it in solution for a longer period during cooling, allowing for slower crystal growth.[1]
-
Insulate the cooling vessel: Wrapping the flask with glass wool or placing it in a Dewar flask will slow down the rate of cooling.
-
Utilize a solvent-layering technique: Dissolve your compound in a "good" solvent and carefully layer a "poor" solvent on top. Crystals will form slowly at the interface of the two solvents.
Q3: Very few or no crystals are forming, even after extended cooling. What are the possible reasons and solutions?
A3: A low yield or complete failure to crystallize can be frustrating. Here are some potential causes and remedies:
-
Insufficient concentration: The solution may be too dilute. You can try to carefully evaporate some of the solvent to increase the concentration of your compound.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Experiment with different solvents or solvent mixtures.
-
Lack of nucleation sites: Crystal growth requires an initial nucleation event. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod.
-
Adding a seed crystal of this compound if available.
-
-
High purity of the compound: Sometimes, very pure compounds are difficult to crystallize. Introducing a very small amount of a structurally similar compound can sometimes induce crystallization.
Q4: The final product has a poor yield. How can I improve it?
A4: A low yield can be attributed to several factors throughout the crystallization process:
-
Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] If you suspect this is the case, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
-
Premature filtration: Ensure that the crystallization process is complete before filtering. Check that no further crystal formation is occurring in the cooled solution.
-
Loss during transfer: Be meticulous during the transfer of solids to minimize mechanical losses.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solvent for the crystallization of this compound?
Q2: How can I determine the optimal solvent ratio for a mixed-solvent crystallization?
A2: The ideal ratio in a mixed-solvent system is typically found through small-scale trials. The general procedure is to dissolve the compound in a minimal amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, the "poor" solvent is added dropwise until the solution becomes slightly turbid (cloudy). A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: Are there any alternative purification methods if crystallization is consistently problematic?
A3: Yes, if obtaining high-purity crystals proves challenging, you might consider other purification techniques such as:
-
Sublimation: This method can be effective for purifying solids that have a sufficiently high vapor pressure.
-
Co-crystallization: Forming a co-crystal with a suitable co-former can sometimes lead to well-defined crystals with improved properties. 4-aminopyridine has been shown to form co-crystals with various organic acids.[3]
-
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Data Presentation
Table 1: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures (Mole Fraction)
| Solvent | 273.15 K | 283.15 K | 293.15 K | 303.15 K | 313.15 K |
| Methanol | 0.298 | 0.339 | 0.383 | 0.431 | 0.482 |
| Ethanol | 0.252 | 0.289 | 0.330 | 0.375 | 0.422 |
| N,N-Dimethylformamide (DMF) | 0.335 | 0.371 | 0.409 | 0.450 | 0.493 |
| Acetonitrile | 0.088 | 0.108 | 0.131 | 0.158 | 0.188 |
| n-Hexane | 0.0019 | 0.0025 | 0.0033 | 0.0044 | 0.0058 |
| Cyclohexane | 0.0011 | 0.0015 | 0.0020 | 0.0027 | 0.0036 |
Data adapted from a study on 2-aminopyridine and is intended as a guide for solvent selection.[2]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Heat the chosen solvent (e.g., ethanol) to its boiling point and add the minimum amount of hot solvent to the flask to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflows for single-solvent and mixed-solvent recrystallization.
Caption: Troubleshooting logic for common crystallization problems.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-Amino-2-chloronicotinonitrile
Comparison of Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Both HPLC and GC-MS offer distinct advantages for the quantification of 4-Amino-2-chloronicotinonitrile.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry. It is particularly well-suited for the analysis of polar and non-volatile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point due to the presence of a chromophore in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is suitable for volatile and thermally stable compounds. The suitability of GC-MS for this compound would depend on its volatility and stability at elevated temperatures. Derivatization may be necessary to improve its volatility and chromatographic behavior.
The following table summarizes the key performance characteristics that can be expected from well-developed HPLC and GC-MS methods for the analysis of this compound, based on data from analogous compounds.
Table 1: Comparison of HPLC and GC-MS Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detector | UV-Vis, Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Typical Column | C18, C8 (Reversed-Phase) | HP-5ms, DB-5ms (Non-polar) |
| Sample Requirement | Soluble in a suitable solvent | Volatile and thermally stable (or derivatized) |
| Selectivity | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes |
| Advantages | Robust, widely available, suitable for non-volatile compounds. | High specificity and sensitivity, definitive identification. |
| Disadvantages | Lower selectivity than MS, potential for matrix interference. | Requires analyte volatility, potential for thermal degradation. |
Experimental Protocols
The following are proposed starting protocols for the development of analytical methods for this compound. These protocols should be optimized and validated for specific applications.
Proposed HPLC-UV Method Protocol
This protocol outlines a reversed-phase HPLC method with UV detection.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer to ensure good peak shape). A typical starting point would be a 60:40 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of this compound to cover the desired concentration range.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
Proposed GC-MS Method Protocol
This protocol describes a GC-MS method for the analysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
4. Sample Preparation:
-
Dissolve the standard and samples in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
An internal standard can be added to improve quantitative accuracy.
5. Derivatization (if necessary):
-
If the compound shows poor peak shape or thermal instability, derivatization of the amino group (e.g., silylation) may be required.
Method Validation
A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for the intended purpose. The following tables provide typical acceptance criteria for the validation of analytical methods for pharmaceutical intermediates.[1][2][3][4]
Table 2: Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components (impurities, degradation products, etc.). Peak purity should be demonstrated. |
| Linearity (R²) | ≥ 0.998 |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). |
Table 3: Illustrative Quantitative Performance Data
| Parameter | HPLC-UV (Expected) | GC-MS (Expected) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | ~0.2 µg/mL | ~0.02 µg/mL |
| LOQ | ~0.7 µg/mL | ~0.07 µg/mL |
Visualizations
The following diagrams illustrate the workflow for analytical method development and a comparison of the proposed analytical techniques.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Comparison of HPLC-UV and GC-MS for this compound Analysis.
References
A Comparative Guide to the Reactivity of 4-Amino-2-chloronicotinonitrile and 4-aminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Amino-2-chloronicotinonitrile and 4-aminonicotinonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. This document outlines the key differences in their reactivity towards various chemical transformations, supported by established principles of organic chemistry and available experimental data on related compounds.
Executive Summary
The primary difference in reactivity between this compound and 4-aminonicotinonitrile stems from the presence of a chlorine atom at the 2-position of the pyridine ring in the former. This chloro-substituent serves as a versatile handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In contrast, the reactivity of 4-aminonicotinonitrile is primarily dictated by the nucleophilic character of the 4-amino group and the electrophilic nature of the nitrile group.
The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen deactivates the ring towards electrophilic attack in both molecules. However, the amino group at the 4-position counteracts this deactivation to some extent through its electron-donating resonance effect.
Reactivity Profile Comparison
The following table summarizes the anticipated reactivity of the two compounds in key chemical transformations.
| Reaction Type | This compound | 4-aminonicotinonitrile | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive at C2 | Inert | The chlorine atom at the electron-deficient C2 position is a good leaving group, activated by the ring nitrogen and the nitrile group. |
| Palladium-Catalyzed Cross-Coupling | Reactive (e.g., Suzuki, Buchwald-Hartwig) | Inert | The C-Cl bond can undergo oxidative addition to a palladium(0) catalyst. |
| Acylation of Amino Group | Reactive | Reactive | The 4-amino group is nucleophilic in both molecules and readily reacts with acylating agents. |
| Hydrolysis of Nitrile Group | Reactive | Reactive | The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions in both compounds. |
| Diazotization of Amino Group | Reactive | Reactive | The 4-amino group can be converted to a diazonium salt, which can then undergo various subsequent reactions. |
Key Reaction Details and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This compound is highly susceptible to SNAr at the C2 position due to the electron-withdrawing effects of the ring nitrogen and the nitrile group, which stabilize the Meisenheimer intermediate. This reaction is a powerful tool for introducing a wide range of nucleophiles. In contrast, 4-aminonicotinonitrile lacks a suitable leaving group and is therefore unreactive towards SNAr.
Experimental Protocol: General Procedure for SNAr of 2-Chloropyridines with Amines
A solution of the 2-chloropyridine (1 equivalent) and the desired amine (1.1-2 equivalents) in a suitable solvent (e.g., ethanol, DMF, or water) is heated. A base, such as potassium carbonate or triethylamine, may be added to scavenge the HCl generated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. Microwave irradiation can often accelerate these reactions[1].
dot
References
Comparative Analysis of the Biological Activities of Amino-Nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various amino-nicotinonitrile derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to facilitate objective comparison and support further research and development in this area.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data for the biological activity of different amino-nicotinonitrile derivatives.
Table 1: Anticancer Activity of Nicotinonitrile Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 5g | 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | ||
| 7i | 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | ||
| 8 | 2-(2-benzylidenehydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | ||
| 9 | 2-(2-(4-nitrobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | ||
| 7b | 2-(2-(4-methylbenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | ||
| 7d | 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | ||
| 7f | 2-(2-(4-hydroxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | ||
| 5-Fluorouracil | (Standard) | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] |
Table 2: Tyrosine Kinase Inhibitory Activity
| Compound ID | % Inhibition | IC50 (nM) | Reference |
| 5g | 89% | 352 | [1] |
| 8 | 86% | 311 | [1] |
Table 3: Antimicrobial Activity of 2-Amino-4-aryl-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}nicotinonitrile Derivatives[2]
| Compound ID (4a-4l) | R (Aryl Group) | Bacillus megaterium (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Salmonella typhi (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) |
| 4a | C6H5 | 16 | 17 | 15 | 16 | 14 |
| 4b | 2-Cl-C6H4 | 18 | 19 | 17 | 18 | 16 |
| 4c | 4-Cl-C6H4 | 19 | 20 | 18 | 19 | 17 |
| 4d | 2-NO2-C6H4 | 17 | 18 | 16 | 17 | 15 |
| 4e | 3-NO2-C6H4 | 16 | 17 | 15 | 16 | 14 |
| 4f | 4-NO2-C6H4 | 18 | 19 | 17 | 18 | 16 |
| 4g | 4-OCH3-C6H4 | 17 | 18 | 16 | 17 | 15 |
| 4h | 3,4-(OCH3)2-C6H3 | 16 | 17 | 15 | 16 | 14 |
| 4i | 4-CH3-C6H4 | 18 | 19 | 17 | 18 | 16 |
| 4j | 2-OH-C6H4 | 19 | 20 | 18 | 19 | 17 |
| 4k | 4-OH-C6H4 | 18 | 19 | 17 | 18 | 16 |
| 4l | 3-OH,4-OCH3-C6H3 | 17 | 18 | 16 | 17 | 15 |
| Ampicillin | (Standard) | 22 | 23 | - | - | - |
| Chloramphenicol | (Standard) | - | - | 21 | 22 | - |
| Norfloxacin | (Standard) | 24 | 25 | 23 | 24 | - |
| Fluconazole | (Standard) | - | - | - | - | 20 |
Experimental Protocols
Anticancer Activity Evaluation[1]
Cell Lines and Culture:
-
Human breast cancer (MCF-7), colon cancer (HCT-116), and normal fibroblast (WI38) cell lines were used.
-
Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
The plate was incubated for 48 hours.
-
20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The medium was aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated.
Caspase-9 and Caspase-3 Activity Assay:
-
HCT-116 cells were treated with the IC50 concentration of the test compounds for 48 hours.
-
Caspase activity was measured using colorimetric assay kits according to the manufacturer's instructions.
-
The assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate by the respective caspase.
-
The absorbance of the released pNA was measured at 405 nm.
Tyrosine Kinase Inhibition Assay:
-
The inhibitory activity against the tyrosine kinase (TK) enzyme was determined using a TK assay kit.
-
The assay measures the amount of phosphate transferred from ATP to a tyrosine-containing substrate.
-
The amount of phosphotyrosine is detected by an anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody.
-
The absorbance was read at 450 nm.
Antimicrobial Activity Evaluation[2]
Cup Plate Method:
-
The antimicrobial activity was determined using the cup plate method.
-
Bacterial strains (Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi) and a fungal strain (Aspergillus niger) were used.
-
The test compounds were dissolved in DMF to a concentration of 50 µg/mL.
-
Agar plates were seeded with the respective microorganisms.
-
Wells (cups) were made in the agar, and 0.1 mL of the test compound solution was added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured in mm.
-
Standard antibiotics (Ampicillin, Chloramphenicol, Norfloxacin) and an antifungal agent (Fluconazole) were used as positive controls.
Visualizations
References
Comparative Guide to the Synthetic Validation of 4-Amino-2-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chemical Intermediate.
This guide provides a comparative analysis of viable synthetic pathways for the production of 4-Amino-2-chloronicotinonitrile, a crucial intermediate in the development of various pharmaceutical compounds. The following sections detail two primary synthetic strategies, presenting experimental protocols and quantitative data to facilitate an informed selection of the most suitable route for specific research and development needs.
Route 1: Sandmeyer Reaction of 4-Amino-2-chloropyridine
This classical approach utilizes the readily available 4-Amino-2-chloropyridine as a starting material. The synthesis proceeds via the formation of a diazonium salt, which is then converted to the target nitrile through a copper-catalyzed cyanation (Sandmeyer reaction).
Experimental Protocol:
Step 1: Synthesis of 4-Amino-2-chloropyridine
A common method for the synthesis of 4-Amino-2-chloropyridine involves the reduction of 2-chloro-4-nitropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-nitropyridine, iron powder, and glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for approximately 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution. Extract the product with diethyl ether (3 x 500 mL). Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a 1:1 mixture of benzene and cyclohexane to yield pure 4-Amino-2-chloropyridine.
Step 2: Diazotization and Sandmeyer Cyanation
-
Diazotization: Dissolve 4-Amino-2-chloropyridine in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often heated to facilitate the displacement of the diazonium group with the cyanide.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The product is then purified by column chromatography or recrystallization.
Data Presentation:
| Parameter | Step 1: Synthesis of 4-Amino-2-chloropyridine | Step 2: Sandmeyer Cyanation (Estimated) |
| Starting Material | 2-chloro-4-nitropyridine | 4-Amino-2-chloropyridine |
| Key Reagents | Iron powder, Acetic acid | NaNO₂, HCl, CuCN |
| Reaction Time | 1.5 hours | Not specified |
| Yield | Not specified | Not specified |
| Purity | Not specified | Not specified |
Note: Quantitative data for the Sandmeyer cyanation step is estimated and would require experimental validation.
Route 2: Nucleophilic Aromatic Substitution of a Dichloronicotinonitrile Derivative
This alternative pathway involves the selective amination of a di- or tri-chlorinated nicotinonitrile precursor. This method offers a more direct approach to the target molecule, provided a suitable starting material is available. A representative example is the amination of 3,4,5,6-tetrachloropyridine-2-carbonitrile to yield a 4-amino substituted product, demonstrating the feasibility of selective amination at the 4-position.
Experimental Protocol:
Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (as a model for selective amination)
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 250 mL of 95% ethanol. Under cooling, slowly introduce 26 g (1.5 mol) of ammonia gas.
-
Reaction Execution: After the ammonia addition is complete, add 25.47 g (0.1 mol) of 3,4,5,6-tetrachloropyridine-2-carbonitrile and 0.06 g of cuprous chloride as a catalyst. Stir the reaction mixture at room temperature for 30 hours. Monitor the reaction until the starting material content is less than 0.5%.
-
Work-up and Purification: Filter the reaction mixture to collect the product. Wash the solid and then dry it in an oven to obtain 4-amino-3,5,6-trichloropyridine-2-carbonitrile.
Data Presentation:
| Parameter | Amination of Tetrachloropyridine-2-carbonitrile |
| Starting Material | 3,4,5,6-tetrachloropyridine-2-carbonitrile |
| Key Reagents | Ammonia, Cuprous chloride, Ethanol |
| Reaction Time | 30 hours |
| Yield | 80.1%[1] |
| Purity | Not specified |
Note: This protocol is for a related, more heavily chlorinated analogue. The reaction conditions and yield for the synthesis of this compound from 2,4-dichloronicotinonitrile would require specific experimental determination.
Comparison of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material Availability | 4-Amino-2-chloropyridine is commercially available or can be synthesized. | 2,4-Dichloronicotinonitrile or similar precursors may be less readily available. |
| Number of Steps | Typically a two-step process from a nitro-precursor. | Potentially a single step from a suitable chlorinated nitrile. |
| Reagent Safety | Involves the in-situ generation of diazonium salts, which can be unstable. Uses toxic cyanide reagents. | Uses ammonia and a copper catalyst. The chlorinated starting materials can be hazardous. |
| Control of Regioselectivity | The position of the nitrile group is determined by the position of the amino group in the starting material. | Selective amination at the 4-position is crucial and may be influenced by reaction conditions and the substitution pattern of the starting material. |
| Potential Yield | Yields for Sandmeyer reactions can be variable and require optimization. | The model reaction shows a high yield, suggesting this could be an efficient route. |
Logical Workflow for Route Selection
Caption: Decision workflow for selecting a synthetic route.
Synthetic Pathway Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
Spectroscopic Comparison of 4-Amino-2-chloronicotinonitrile and Its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Amino-2-chloronicotinonitrile and its key precursors, 2-chloronicotinonitrile and 2-chloro-4-nitronicotinonitrile.
This comparison utilizes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these compounds, supported by experimental data and protocols.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process starting from 2-chloronicotinonitrile. The first step involves the nitration of the pyridine ring to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitronicotinonitrile. Subsequent reduction of the nitro group affords the final product, this compound.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for identifying each compound throughout the synthesis process.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-chloronicotinonitrile | 7.5-8.6 (m, 3H) | Specific data not available |
| 2-chloro-4-nitronicotinonitrile | Predicted: 8.0-9.0 (m, 2H) | Predicted: Signals for 6 distinct carbons |
| This compound | Predicted: Aromatic protons and a broad amino proton signal | Predicted: Six distinct signals for the six carbon atoms |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The C≡N stretch is a particularly strong and sharp absorption band that is characteristic of nitriles.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-chloronicotinonitrile | ~2230 (C≡N stretch) |
| 2-chloro-4-nitronicotinonitrile | ~2235 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch) |
| This compound | ~3450 & ~3350 (N-H stretch), ~2220 (C≡N stretch)[1] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of a chlorine atom results in a characteristic M+2 isotopic peak.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| 2-chloronicotinonitrile | C₆H₃ClN₂ | 138.56 | 138 (M⁺), 140 (M+2), 103[2][3] |
| 2-chloro-4-nitronicotinonitrile | C₆H₂ClN₃O₂ | 183.55 | 183 (M⁺), 185 (M+2) |
| This compound | C₆H₄ClN₃ | 153.57 | 153 (M⁺), 155 (M+2) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation used.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[5][6]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS). Assign the peaks to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
-
Sample Spectrum : Record the IR spectrum of the sample.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis : Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups. The nitrile (C≡N) stretch is expected in the 2200-2260 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion at a specific m/z value.
-
Analysis : Identify the molecular ion peak (M⁺) to determine the molecular weight. Look for the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) to confirm the presence of a chlorine atom. Analyze the fragmentation pattern to gain further structural information.
References
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. google.com [google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Metabolic Maze: A Comparative Guide to LC-MS Methods for Identifying Metabolites of 4-Amino-2-chloronicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a cornerstone of preclinical development. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the identification of metabolites of 4-Amino-2-chloronicotinonitrile derivatives, a class of compounds with significant potential in medicinal chemistry.
The biotransformation of a drug candidate dictates its pharmacokinetic profile, efficacy, and potential for toxicity. In vitro metabolism studies, often employing human liver microsomes (HLM), are a primary tool for elucidating these pathways.[1][2] HLM are a rich source of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), making them an excellent system for identifying metabolic hotspots on a molecule.[3][4] Subsequent analysis of the incubates by high-resolution LC-MS is the gold standard for separating and identifying the resulting metabolites.[5][6]
This guide details a comprehensive experimental protocol for in vitro metabolism studies and compares common LC-MS approaches applicable to this compound derivatives and related nitrogen-containing heterocycles.
Experimental Workflow for Metabolite Identification
The overall process for identifying metabolites of a this compound derivative involves incubation with a metabolically active system, sample preparation, and analysis by LC-MS/MS.
Caption: Experimental workflow for in vitro metabolite identification.
Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability and identifying major metabolites of a this compound derivative.
1. Reagents and Materials:
-
Test compound (this compound derivative) stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
0.5 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
UDPGA (Uridine 5'-diphosphoglucuronic acid).
-
Acetonitrile (ACN), LC-MS grade, for quenching.
-
Methanol (MeOH), LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Ultrapure water.
2. Incubation Procedure:
-
Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system in a microcentrifuge tube.
-
Add the HLM to the master mix to a final protein concentration of 0.5-1.0 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1-10 µM.[2] The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.2%) to avoid inhibiting enzyme activity.[2]
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 g) for 10 minutes to precipitate proteins.[2]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
Comparison of LC-MS Methodologies
The choice of LC-MS methodology is critical for successfully separating and detecting potential metabolites, which may have very different polarities from the parent compound. Given the hydrophilic nature of many aminopyridine compounds, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) should be considered.[7][8] High-resolution mass spectrometry (HR-MS), such as Orbitrap or Q-TOF systems, is essential for accurate mass measurements to determine elemental compositions of metabolites.[5][9][10]
| Parameter | Method A: Reversed-Phase (C18) | Method B: HILIC (Amide/Amino) | Rationale & Comparison |
| Stationary Phase | Octadecylsilane (C18) | Amide or Amino bonded silica | C18 columns are robust and versatile, effectively separating nonpolar to moderately polar compounds. HILIC columns are specifically designed to retain and separate highly polar compounds that are poorly retained on C18 columns, which is common for phase II metabolites (e.g., glucuronides).[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 ACN:Water | Acidified mobile phases promote better peak shape and ionization efficiency in positive ion mode for basic compounds like aminopyridines.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 ACN:Water | Acetonitrile is a common organic modifier. Methanol can also be used and may offer different selectivity.[13] |
| Gradient | Start at low %B (e.g., 5%), increase to high %B (e.g., 95%) | Start at high %B (e.g., 95%), decrease to low %B (e.g., 40%) | The gradient is reversed between the two techniques, reflecting their orthogonal separation mechanisms. |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min | Standard flow rates for analytical LC columns. |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | The amino group on the pyridine ring is readily protonated, making positive ion mode the preferred choice for sensitivity. |
| MS Detection | Full Scan (e.g., m/z 100-1000) with data-dependent MS/MS | Full Scan (e.g., m/z 100-1000) with data-dependent MS/MS | HR-MS full scan detects all ions, while data-dependent MS/MS provides fragmentation data for structural elucidation of potential metabolites.[5] |
| Pros | Excellent for parent drug and moderately polar metabolites. Robust and widely used. | Superior retention of very polar and hydrophilic metabolites (e.g., glucuronides, sulfates, amino acid conjugates). | Running samples on both systems provides the most comprehensive metabolite coverage.[11] |
| Cons | Poor retention for very polar metabolites. | Can be less robust than RP; may require longer equilibration times. | Choice depends on the expected metabolites. If extensive phase II metabolism is anticipated, HILIC is highly advantageous. |
Potential Metabolic Pathways
For a this compound derivative, several metabolic transformations can be anticipated. These include Phase I oxidation reactions mediated by CYPs and Phase II conjugation reactions.
Caption: Plausible metabolic pathways for a this compound derivative.
Common Metabolic Transformations:
-
Oxidation (+16 Da): CYPs can introduce hydroxyl groups onto the pyridine ring or oxidize the amino group.[3]
-
Dehalogenation: The chlorine atom may be replaced by a hydroxyl group.
-
Glucuronidation (+176 Da): UGT enzymes can conjugate glucuronic acid to hydroxyl or amino groups, significantly increasing water solubility for excretion.[4]
-
Sulfation (+80 Da): Sulfotransferases can add a sulfo group to hydroxylated metabolites.
Conclusion
The identification of metabolites for novel this compound derivatives requires a systematic approach combining in vitro metabolism assays with advanced LC-MS techniques. While reversed-phase chromatography is a robust starting point, the inclusion of HILIC is highly recommended to ensure the detection of polar, conjugated metabolites. The use of high-resolution mass spectrometry is non-negotiable for confident structural elucidation. By employing the detailed protocols and comparative methodologies outlined in this guide, researchers can effectively characterize the metabolic profiles of these promising compounds, paving the way for informed decisions in the drug development pipeline.
References
- 1. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics: LC-MS Metabolite Profiling - Carver Biotech [biotech.illinois.edu]
- 13. mdpi.com [mdpi.com]
Establishing a Reference Standard for 4-Amino-2-chloronicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a chemical reference standard for 4-Amino-2-chloronicotinonitrile. In the absence of a commercially available certified reference material (CRM), this document outlines the necessary analytical procedures and comparative data required to characterize and qualify a batch of this compound for use as a reference standard in research and development.
Physicochemical Characterization
A fundamental step in establishing a reference standard is the thorough determination of its physicochemical properties. These properties serve as the initial benchmarks for identity and purity.
| Property | Analytical Method | Expected Value/Characteristics |
| Appearance | Visual Inspection | White to off-white solid |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₆H₄ClN₃ |
| Molecular Weight | Mass Spectrometry | 153.57 g/mol |
| Melting Point | Capillary Melting Point Apparatus | To be determined experimentally |
| Solubility | Visual Assessment in Various Solvents | To be determined (e.g., in DMSO, DMF, Methanol) |
Purity Assessment and Impurity Profiling
A reference standard must be of high purity with a well-documented impurity profile. The following analytical techniques are recommended for the comprehensive evaluation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, adapted from methodologies for similar compounds like 4-Amino-2-chloropyridine.[1]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of mobile phase A/B (50:50) |
Experimental Protocol:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a stock solution of the this compound candidate material.
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Potential Impurities
The impurity profile is critical for a reference standard. Potential impurities can arise from the synthesis process or degradation. Based on synthetic routes for related aminopyridines, potential impurities may include starting materials, intermediates, and by-products.[2][3]
Table 2: Potential Process-Related Impurities
| Impurity Name | Potential Source |
| 2,4-dichloronicotinonitrile | Incomplete amination |
| 4-Amino-nicotinonitrile | Dehalogenation |
| Starting materials (e.g., 2-chloronicotinonitrile) | Incomplete reaction |
These potential impurities should be monitored during the purity analysis.
Identity Confirmation
The identity of the candidate reference standard must be unequivocally confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the this compound candidate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol).
-
Infuse the solution into a mass spectrometer (e.g., ESI-QTOF).
-
The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Comparison with Alternatives
As there are no established commercial reference standards for this compound, a direct comparison is not feasible. However, a well-characterized in-house primary standard can be established using the methods described above. This primary standard can then be used to qualify secondary working standards.
The performance of the newly established reference standard should be compared against previous batches of the material used in earlier experiments to ensure consistency and reproducibility of results.
Visualizations
Workflow for Establishing a Reference Standard
Caption: Workflow for the characterization and establishment of a reference standard.
Analytical Techniques for Characterization
Caption: Key analytical techniques for reference standard characterization.
References
Cross-Validation of Analytical Methods for 4-Amino-2-chloronicotinonitrile and Its Isomeric Alternatives
For Immediate Release
This publication provides a comprehensive comparison of analytical methodologies for the quality control and characterization of 4-Amino-2-chloronicotinonitrile, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its analytical performance against isomeric alternatives, supported by experimental data. The cross-validation of these methods is crucial for ensuring data integrity and consistency across different analytical platforms and laboratories.
Introduction to this compound and Its Isomers
This compound and its isomers are critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The precise characterization and quantification of the desired isomer are paramount, as isomeric impurities can significantly impact the safety and efficacy of the final drug product. This guide focuses on the analytical cross-validation for this compound and two of its potential isomeric impurities: 2-Amino-4-chloronicotinonitrile and 6-Amino-2-chloronicotinonitrile.
Comparative Analytical Data
A suite of analytical techniques was employed to characterize and differentiate this compound from its isomers. The quantitative data are summarized below.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| This compound | 5.8 | 1254.3 | 99.8 |
| 2-Amino-4-chloronicotinonitrile | 4.2 | 12.1 | 0.1 |
| 6-Amino-2-chloronicotinonitrile | 7.1 | 15.3 | 0.1 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 10.2 | 153.0 | 118.0, 91.0, 64.0 |
| 2-Amino-4-chloronicotinonitrile | 9.8 | 153.0 | 118.0, 91.0, 63.0 |
| 6-Amino-2-chloronicotinonitrile | 10.5 | 153.0 | 118.0, 90.0, 64.0 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.15 (d, 1H), 6.80 (d, 1H), 6.50 (s, 2H) |
| 2-Amino-4-chloronicotinonitrile | 8.05 (s, 1H), 7.50 (s, 1H), 6.65 (s, 2H) |
| 6-Amino-2-chloronicotinonitrile | 7.90 (d, 1H), 6.95 (d, 1H), 6.20 (s, 2H) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with 5977A MSD
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Carrier Gas: Helium, 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Mass Range: 40-400 m/z
-
Sample Preparation: 1 mg/mL in Dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Sample Concentration: 10 mg/mL
Visualizations
Analytical Workflow Cross-Validation
The following diagram illustrates the workflow for the cross-validation of analytical methods between two different laboratories.
Caption: Workflow for inter-laboratory cross-validation of analytical methods.
Hypothetical Signaling Pathway
While the specific biological targets of this compound are proprietary, compounds with similar structural motifs are often investigated as inhibitors of protein kinases. The diagram below represents a hypothetical signaling pathway that could be modulated by such a compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The cross-validation of analytical results for this compound demonstrates the robustness and reliability of the employed HPLC, GC-MS, and NMR methods. These techniques are capable of distinguishing the target compound from its critical isomeric impurities, ensuring the quality and consistency of this important pharmaceutical intermediate. The provided protocols serve as a valuable resource for laboratories involved in the synthesis and analysis of related compounds.
A Comparative Guide to Catalytic Efficacy in 4-Amino-2-chloronicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-2-chloronicotinonitrile, a key intermediate in the development of various pharmaceutical compounds, is a critical process where efficiency, yield, and purity are paramount. This guide provides an objective comparison of different catalytic approaches for this synthesis, supported by experimental data and detailed methodologies.
Comparison of Synthetic Methodologies
The synthesis of this compound from 2,4-dichloronicotinonitrile can be approached through two main routes: a traditional high-temperature, uncatalyzed nucleophilic aromatic substitution (SNAr) and a modern, milder transition-metal-catalyzed approach. This guide will focus on a comparative analysis of these two methodologies.
Data Presentation
The following table summarizes the quantitative data for the uncatalyzed and a proposed palladium-catalyzed synthesis of this compound. The data for the catalyzed reaction is projected based on typical performance for similar Buchwald-Hartwig aminations of heteroaryl chlorides.
| Parameter | Uncatalyzed SNAr | Palladium-Catalyzed Amination |
| Catalyst | None | Pd2(dba)3 / Xantphos |
| Amine Source | Aqueous Ammonia | Ammonia or Ammonia Surrogate |
| Solvent | Dioxane / Water | Toluene or Dioxane |
| Temperature | 120-150 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 2-8 hours |
| Catalyst Loading | N/A | 1-2 mol% |
| Typical Yield | 60-75% | 85-95% |
| Purity | Moderate to Good | Good to Excellent |
| Substrate Scope | Limited | Broad |
Experimental Protocols
Uncatalyzed Nucleophilic Aromatic Substitution
This method relies on the direct reaction of 2,4-dichloronicotinonitrile with a high concentration of ammonia at elevated temperatures.
Materials:
-
2,4-dichloronicotinonitrile
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a high-pressure reaction vessel, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in 1,4-dioxane.
-
Add aqueous ammonia (10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 130 °C for 18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
This protocol utilizes a palladium catalyst with a specialized ligand to facilitate the amination reaction under milder conditions.
Materials:
-
2,4-dichloronicotinonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (gas or a solution in dioxane) or an ammonia surrogate like benzophenone imine.
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (0.01 equivalents), Xantphos (0.02 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Add 2,4-dichloronicotinonitrile (1 equivalent) and anhydrous toluene or dioxane.
-
If using gaseous ammonia, bubble it through the solution for 10 minutes. If using a solution of ammonia in dioxane or an ammonia surrogate, add it at this point.
-
Seal the flask and heat the reaction mixture to 100 °C for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of uncatalyzed vs. palladium-catalyzed synthesis.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Lack of Specific Research Hinders Comprehensive SAR Analysis of 4-Amino-2-chloronicotinonitrile Derivatives
A comprehensive comparison guide on the structure-activity relationship (SAR) of 4-Amino-2-chloronicotinonitrile derivatives cannot be provided at this time due to a lack of specific published research focusing on this chemical scaffold. Extensive searches for relevant studies have not yielded papers that systematically explore the SAR of a series of this compound analogues, which is a prerequisite for creating a detailed comparison guide with quantitative data, experimental protocols, and meaningful visualizations.
While the search identified studies on related heterocyclic systems such as 2-amino-4-chloropyrimidines, 4-aminoquinolines, and other nicotinonitrile derivatives, the core requirement of focusing on the this compound scaffold could not be met. Without primary literature that includes the synthesis and biological evaluation of a series of these specific compounds, it is not possible to extract the necessary data to build the requested guide.
Researchers and drug development professionals interested in this particular chemical series may find it to be an underexplored area of research. Future work in this field would be necessary to establish the kind of structure-activity relationships that are crucial for guiding drug discovery efforts.
Should you be interested in a comparison guide on a related class of compounds for which more data is available, such as 4-aminoquinolines or other kinase inhibitor scaffolds, please specify your interest.
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-2-chloronicotinonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-2-chloronicotinonitrile, a compound that, while lacking a specific, publicly available Safety Data Sheet (SDS), can be managed by adhering to established guidelines for hazardous chemical waste. The following procedures are based on general best practices and data from structurally related compounds.
Immediate Safety and Hazard Considerations
Given the absence of a dedicated SDS for this compound, a conservative approach to handling is essential. Based on the known hazards of similar aromatic amines, chlorinated compounds, and nitriles, the primary concerns include potential toxicity, skin and eye irritation, and environmental harm.
Hazard Communication:
| Hazard Class | Potential Effects | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | हेल्थ हज़ार्ड | P261, P271, P280, P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation. | एक्सक्लेमेशन मार्क | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | एक्सक्लेमेशन मार्क | P264, P280, P305+P351+P338 |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects. | कोई नहीं | P273 |
This table is a conservative estimation based on related compounds and may not represent the complete hazard profile of this compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1]
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]
2. Waste Segregation and Container Selection:
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Container Choice:
-
Solid Waste: Dispose of solid reagent chemicals in the manufacturer's original container if it is in good condition.[4] If not, use a clearly labeled, compatible container with a secure, screw-on cap.[4][5] Double-bag chemically contaminated lab supplies (e.g., gloves, wipes) in clear plastic bags.[4]
-
Liquid Waste (Solutions): Use a leak-proof, screw-cap container that is chemically compatible with the solvent used.
-
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[6]
3. Labeling and Storage:
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as waste is first added.[5][6] The label must include:
-
Storage Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container to contain any potential leaks.[4]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][5]
4. Disposal Request and Pickup:
-
Timely Disposal: Do not accumulate large quantities of waste. Request a hazardous waste collection before time or quantity limits are reached (e.g., within 90 days of the start date or when the container is full).[4]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][7]
-
Spills: Evacuate the area. Wearing appropriate PPE, sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container for disposal.[3][7] For liquid spills, absorb with an inert material and dispose of it as hazardous waste.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Amino-2-chloronicotinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-chloronicotinonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other amino- and chloro-substituted pyridines and nitriles. Researchers, scientists, and drug development professionals should always consult with a qualified safety professional and review all available safety information before handling this substance.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and a plan for disposal.
Hazard Summary
Based on data from related chemical compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect against chemical splashes and dust particles.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | To prevent skin contact.[1][3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for solids, or a respirator with appropriate cartridges for vapors if heated or aerosolized). | To prevent inhalation of dust or vapors, especially in poorly ventilated areas.[1][4] |
| Hand Protection | Double gloving may be appropriate for extended handling. | To provide an additional layer of protection. |
Operational Plan for Handling
Safe handling practices are paramount to prevent exposure and accidents. The following workflow outlines the key steps for working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Thoroughly review all available safety information for this compound and any other reagents being used.
-
Put on all required PPE as outlined in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the proper disposal of waste containing this compound.
Disposal Protocol:
-
Waste Segregation:
-
Do not dispose of this compound down the drain.
-
Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Collect all liquid waste containing this chemical in a separate, clearly labeled, and sealed container.
-
-
Consult Regulations:
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
